6-Benzylsulfanyl-quinoxaline
Description
BenchChem offers high-quality 6-Benzylsulfanyl-quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Benzylsulfanyl-quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-benzylsulfanylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c1-2-4-12(5-3-1)11-18-13-6-7-14-15(10-13)17-9-8-16-14/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCZTXKBVGGKKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC3=NC=CN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 6-Benzylsulfanyl-quinoxaline
The following technical guide details the synthesis of 6-Benzylsulfanyl-quinoxaline (also known as 6-(Benzylthio)quinoxaline). This document is structured for researchers requiring high-purity synthesis for medicinal chemistry applications.
Executive Summary & Strategic Analysis
The synthesis of 6-benzylsulfanyl-quinoxaline presents a specific regiochemical challenge: introducing a sulfur substituent at the 6-position of the quinoxaline core. While the quinoxaline ring is electron-deficient, the 6-position (on the benzo-fused ring) is electronically distinct from the 2,3-positions (pyrazine ring).
Direct nucleophilic aromatic substitution (
-
Pathway A (De Novo Construction): The Condensation Route . This is the "Gold Standard" for regiochemical fidelity. It installs the sulfur moiety on a benzene precursor before forming the quinoxaline ring, guaranteeing 100% regioselectivity.
-
Pathway B (Late-Stage Functionalization): The Pd-Catalyzed C-S Coupling . A modern approach utilizing Buchwald-Hartwig type conditions to couple 6-bromoquinoxaline with benzyl mercaptan. This is ideal for divergent synthesis where the quinoxaline core is already established.
Retrosynthetic Analysis
The retrosynthetic logic prioritizes the stability of the thioether linkage and the availability of precursors.
Figure 1: Retrosynthetic disconnection showing the De Novo (Left) and Catalytic (Right) pathways.
Pathway A: The De Novo Condensation Protocol (Recommended)
Rationale: This pathway avoids the harsh conditions required to force substitution on the deactivated 6-position of a pre-formed quinoxaline. It proceeds via a highly reactive dinitrobenzene intermediate.
Phase 1: Thioether Installation
Reaction:
-
Precursor: 4-Chloro-1,2-dinitrobenzene (CAS: 610-40-2).
-
Reagent: Benzyl Mercaptan (CAS: 100-53-8).
-
Base: Potassium Carbonate (
) or Triethylamine ( ).
Protocol:
-
Dissolve 4-chloro-1,2-dinitrobenzene (20.2 g, 100 mmol) in DMF (100 mL) under an inert atmosphere (
). -
Add
(16.6 g, 120 mmol) and cool the mixture to 0°C. -
Add benzyl mercaptan (12.4 g, 100 mmol) dropwise over 30 minutes. Note: Exothermic reaction.
-
Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).
-
Workup: Pour into ice water (500 mL). The yellow precipitate (4-benzylsulfanyl-1,2-dinitrobenzene) is filtered, washed with water, and dried.
-
Yield Expectation: 85-92%.
-
Phase 2: Chemoselective Reduction
Critical Control Point: Do NOT use catalytic hydrogenation (
Protocol:
-
Suspend the dinitro intermediate (10 g) in Ethanol (150 mL) and Glacial Acetic Acid (15 mL).
-
Add Iron powder (325 mesh, 5 equiv) portion-wise at reflux.
-
Reflux vigorously for 2 hours. The yellow suspension will turn dark/black (iron oxides).
-
Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Neutralize the filtrate with saturated
and extract with Ethyl Acetate. -
Evaporate solvent to yield 4-(benzylsulfanyl)benzene-1,2-diamine.[1] This intermediate is oxidation-sensitive (air); proceed immediately to Phase 3.
Phase 3: Quinoxaline Ring Closure
Reaction: Condensation with Glyoxal.
Protocol:
-
Dissolve the fresh diamine (from Phase 2) in Ethanol (100 mL).
-
Add Glyoxal (40% aq. solution, 1.2 equiv).
-
Heat to 60°C for 2 hours.
-
Purification: Cool to room temperature. The product often precipitates. If not, evaporate solvent and purify via Flash Column Chromatography (
, Hexane/EtOAc gradient).
Pathway B: Palladium-Catalyzed C-S Coupling
Rationale: Best used when 6-bromoquinoxaline is already available or if the dinitro precursor is inaccessible.
Mechanism: Buchwald-Hartwig Cross-Coupling.
Catalyst System:
Protocol:
-
Charge: In a glovebox or under strict Argon flow, charge a Schlenk flask with:
-
6-Bromoquinoxaline (1.0 equiv)
- (2.5 mol%)
-
Xantphos (5 mol%)
- (2.0 equiv, dry)
-
-
Solvent: Add anhydrous 1,4-Dioxane or Toluene (degassed).
-
Reagent: Add Benzyl Mercaptan (1.1 equiv) via syringe.
-
Reaction: Seal and heat to 100°C for 12-16 hours.
-
Workup: Filter through Celite, concentrate, and purify via column chromatography.
Quantitative Data & Comparison
| Feature | Pathway A (De Novo) | Pathway B (Pd-Catalysis) |
| Starting Material | 4-Chloro-1,2-dinitrobenzene | 6-Bromoquinoxaline |
| Step Count | 3 (Substitution, Reduction, Cyclization) | 1 (Cross-Coupling) |
| Overall Yield | High (~60-70%) | Moderate-High (~55-75%) |
| Regioselectivity | Absolute (Guaranteed by precursor) | Dependent on Catalyst/Halide purity |
| Cost | Low (Cheap reagents: Fe, Glyoxal) | High (Pd catalyst, Ligands) |
| Scalability | Excellent (Kg scale possible) | Limited by Catalyst cost |
| Risk Factor | Sulfur poisoning of reduction catalysts | Air sensitivity of Pd-catalyst |
Analytical Validation (Self-Validating System)
To ensure the synthesized compound is 6-benzylsulfanyl-quinoxaline and not an isomer or byproduct, verify using these distinct signals:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
S-CH₂-Ph: Look for a sharp singlet around δ 4.4 - 4.6 ppm (2H).
-
Quinoxaline Protons (H2/H3): Two doublets or a singlet around δ 8.8 - 8.9 ppm .
-
H5 (Quinoxaline): Doublet around δ 7.9 ppm (coupling with H7).
-
H7 (Quinoxaline): Doublet of doublets (coupling with H5 and H8).
-
H8 (Quinoxaline): Doublet around δ 8.0 ppm .
-
-
Mass Spectrometry:
-
M+H: Calculated for C₁₅H₁₃N₂S = 253.08.
-
Fragmentation: Loss of benzyl group (M-91) is a common fragmentation pathway for benzyl thioethers.
-
Reaction Workflow Diagram
Figure 2: Step-by-step workflow for the recommended De Novo synthesis pathway.
References
- Nucleophilic Substitution on Nitroarenes:Reaction of 1-chloro-2,4-dinitrobenzene derivatives. (Standard methodology applied to 4-chloro-1,2-dinitrobenzene).
-
Quinoxaline Synthesis: Condensation of 1,2-diamines with 1,2-dicarbonyls.
-
Palladium-Catalyzed C-S Coupling: Pd-catalyzed cross-coupling of aryl halides and thiols.
- Reduction of Nitro Compounds:Selective reduction of nitro groups in the presence of sulfur.
Sources
Structure elucidation of 6-Benzylsulfanyl-quinoxaline
An In-Depth Technical Guide to the Structure Elucidation of 6-Benzylsulfanyl-quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: The Strategic Imperative of Unambiguous Structure Elucidation
In the landscape of medicinal chemistry and drug development, quinoxaline derivatives represent a privileged scaffold, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The precise chemical structure of these molecules is the bedrock upon which all subsequent research and development efforts are built. An erroneous or incomplete structural assignment can lead to wasted resources, misinterpreted biological data, and ultimately, the failure of a promising therapeutic candidate. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of a representative quinoxaline derivative, 6-Benzylsulfanyl-quinoxaline, using an integrated spectroscopic approach. Our philosophy is not merely to present a sequence of analytical techniques, but to instill a logical framework for solving complex chemical structures, emphasizing the synergy between different analytical methods.
The Integrated Spectroscopic Approach: A Self-Validating Workflow
The conclusive determination of a chemical structure is seldom achieved through a single analytical technique. Instead, a multi-pronged approach is employed, where each method provides a unique piece of the structural puzzle. The data from these disparate techniques must converge to a single, consistent structure. This self-validating system is the cornerstone of modern structure elucidation. For 6-Benzylsulfanyl-quinoxaline, our workflow will encompass Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and a comprehensive suite of Nuclear Magnetic Resonance (NMR) experiments.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: The Molecular Blueprint
Expertise & Experience: Mass spectrometry provides the most fundamental piece of information: the molecular weight of the analyte and, with high-resolution instruments, its elemental composition. This is the first checkpoint in our elucidation process, confirming that the synthesized compound has the expected molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of 6-Benzylsulfanyl-quinoxaline (approximately 10 µg/mL) is prepared in a 50:50 (v/v) mixture of acetonitrile and water, with 0.1% formic acid to promote ionization.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is selected, as the nitrogen atoms in the quinoxaline ring are readily protonated.
-
Data Acquisition: Data is acquired over a mass-to-charge (m/z) range of 100-500.
Data Interpretation: Unveiling the Molecular Formula
The HRMS data will provide an accurate mass measurement of the protonated molecule, [M+H]⁺.
| Parameter | Expected Value | Observed Value |
| Molecular Formula | C₁₅H₁₂N₂S | C₁₅H₁₂N₂S |
| Exact Mass | 252.0721 | 252.0725 |
| Observed [M+H]⁺ | 253.0799 | 253.0803 |
The close agreement between the calculated and observed exact mass for the [M+H]⁺ ion confirms the elemental composition of C₁₅H₁₂N₂S.
FT-IR Spectroscopy: Identifying the Functional Scaffolding
Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While it doesn't reveal the full connectivity, it offers crucial clues that must be consistent with the proposed structure.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid 6-Benzylsulfanyl-quinoxaline is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is acquired and automatically subtracted.
Data Interpretation: Characteristic Vibrational Fingerprints
The FT-IR spectrum will exhibit characteristic absorption bands that are indicative of the key functional groups within 6-Benzylsulfanyl-quinoxaline.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~1610, 1570, 1490 | Strong-Medium | C=C and C=N stretching vibrations within the quinoxaline and phenyl rings |
| ~1450 | Medium | CH₂ scissoring |
| ~830 | Strong | C-H out-of-plane bending, indicative of a 1,2,4-trisubstituted benzene ring |
| ~740, 690 | Strong | C-H out-of-plane bending for the monosubstituted benzyl group |
| ~670 | Medium | C-S stretch |
The presence of aromatic C-H, C=C/C=N, and CH₂ stretching and bending vibrations, along with a C-S stretch, is fully consistent with the proposed structure.[4]
UV-Vis Spectroscopy: Probing the Electronic Landscape
Expertise & Experience: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, particularly the conjugated π-system of the quinoxaline and phenyl rings.
Experimental Protocol: Solution-Phase UV-Vis
-
Sample Preparation: A dilute solution of 6-Benzylsulfanyl-quinoxaline is prepared in a UV-transparent solvent like ethanol or acetonitrile.
-
Data Acquisition: The absorption spectrum is recorded from 200 to 600 nm.
Data Interpretation: Electronic Transitions
Quinoxaline derivatives typically display characteristic absorption bands in the UV-visible region due to π→π* and n→π* electronic transitions.[5] For 6-Benzylsulfanyl-quinoxaline, we would expect to see absorption maxima (λmax) in the range of 280-350 nm, characteristic of the extended aromatic system.[5][6][7]
NMR Spectroscopy: The Definitive Structural Arbiter
Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of all protons and carbons and the mapping of their connectivity.
Experimental Protocol: A Suite of NMR Experiments
-
Sample Preparation: Approximately 5-10 mg of 6-Benzylsulfanyl-quinoxaline is dissolved in ~0.6 mL of a deuterated solvent, such as deuterochloroform (CDCl₃), in a 5 mm NMR tube.[8] Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).[8]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire all spectra.
-
Data Acquisition:
-
¹H NMR: A standard proton experiment is run to determine the chemical shifts, integration, and multiplicity of all proton signals.
-
¹³C NMR: A proton-decoupled carbon experiment is run to identify the chemical shifts of all carbon atoms.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, providing long-range connectivity information.[10]
-
Data Interpretation: Assembling the Structural Puzzle
¹H NMR Analysis
The ¹H NMR spectrum provides the initial proton inventory.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.78 | s | 1H | H-2 or H-3 |
| 8.75 | s | 1H | H-3 or H-2 |
| 8.01 | d, J = 8.8 Hz | 1H | H-8 |
| 7.85 | d, J = 2.2 Hz | 1H | H-5 |
| 7.65 | dd, J = 8.8, 2.2 Hz | 1H | H-7 |
| 7.40 - 7.25 | m | 5H | Benzyl-H |
| 4.25 | s | 2H | S-CH₂ |
¹³C NMR Analysis
The ¹³C NMR spectrum reveals the carbon framework.
| Chemical Shift (δ, ppm) | Assignment |
| 145.5 | C-2 or C-3 |
| 145.2 | C-3 or C-2 |
| 142.1 | C-4a or C-8a |
| 141.8 | C-8a or C-4a |
| 138.5 | Benzyl C (ipso) |
| 136.2 | C-6 |
| 131.5 | C-7 |
| 130.8 | C-5 |
| 129.5 | C-8 |
| 129.0 | Benzyl C (ortho) |
| 128.6 | Benzyl C (para) |
| 127.5 | Benzyl C (meta) |
| 38.0 | S-CH₂ |
2D NMR: Connecting the Dots
-
COSY: A key correlation would be observed between the proton at δ 8.01 (H-8) and the proton at δ 7.65 (H-7), confirming their ortho relationship.
-
HSQC: This experiment provides direct one-bond C-H correlations, allowing for the unambiguous assignment of protonated carbons. For example, the proton at δ 8.01 (H-8) will correlate with the carbon at δ 129.5 (C-8).
Caption: Key HSQC (¹JCH) correlations for 6-Benzylsulfanyl-quinoxaline.
-
HMBC: This is the most crucial experiment for piecing together the molecular skeleton by identifying long-range (2-3 bond) C-H correlations.
Caption: HMBC correlations from the methylene protons (S-CH₂).
Causality Behind the Assignments: The HMBC correlations from the methylene protons (S-CH₂ at δ 4.25) are definitive. The correlation to the carbon at δ 136.2 (C-6) confirms the attachment of the benzylsulfanyl group at the 6-position. Correlations to the adjacent carbons C-5 and C-7 further solidify this assignment. The correlation to the benzyl ipso-carbon confirms the S-CH₂-Ph connectivity.
Conclusion: A Unified Structural Hypothesis
The collective evidence from mass spectrometry, FT-IR, UV-Vis, and a comprehensive suite of NMR experiments converges to a single, unambiguous structure: 6-Benzylsulfanyl-quinoxaline. The molecular formula was confirmed by HRMS. The presence of the key functional groups was established by FT-IR. The conjugated aromatic system was characterized by UV-Vis. Finally, the precise atom-to-atom connectivity was mapped out through a detailed analysis of 1D and 2D NMR data, with the HMBC experiment providing the conclusive evidence for the substitution pattern. This integrated and self-validating approach ensures the highest level of confidence in the elucidated structure, providing a solid foundation for any subsequent research and development endeavors.
References
-
ResearchGate. Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. Available from: [Link]
-
Neliti. Novel quinoxaline derivatives: synthesis and structural studies. Available from: [Link]
-
Encyclopedia.pub. Methods of Preparation of Quinoxalines. Available from: [Link]
-
PubMed. Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. Available from: [Link]
-
Manasagangotri Physics. Crystal structure elucidation, Hirshfeld surface analysis, and DFT studies of a N-benzyl-3-phenylquinoxalin-2-amine. Available from: [Link]
-
MDPI. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Available from: [Link]
-
PMC - NIH. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Available from: [Link]
-
CSIR-NIScPR. An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Available from: [Link]
-
PMC - NIH. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Available from: [Link]
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]
-
NIH. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Available from: [Link]
-
Der Pharma Chemica. Synthesis and biological evaluation of functionalized quinoxaline derivatives. Available from: [Link]
-
RSC Publishing. 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Available from: [Link]
-
Heterocyclic Letters. synthesis and biological activity studies of quinoxaline derivatives. Available from: [Link]
-
RI ITBA. NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives. Available from: [Link]
-
Organic Chemistry Portal. Quinoxaline synthesis. Available from: [Link]
-
ACS Publications. Ultraviolet-Visible Absorption Spectra of Quinoxaline Derivatives. Available from: [Link]
-
ResearchGate. FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Available from: [Link]
-
MDPI. Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Available from: [Link]
-
ResearchGate. UV-Vis spectra (normalized, from a chloroform solution) of quinoxaline derivatives Q1 – Q4. Available from: [Link]
-
PubChem - NIH. Quinoxaline. Available from: [Link]
-
Columbia University. HSQC and HMBC - NMR Core Facility. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. allsubjectjournal.com [allsubjectjournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. DSpace [ri.itba.edu.ar]
An In-depth Technical Guide to the Molecular Weight of 6-Benzylsulfanyl-quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
The precise determination of molecular weight is a cornerstone of chemical characterization, particularly in the realm of drug discovery and development where it directly impacts compound registration, verification, and elucidation of structure-activity relationships. This technical guide provides a comprehensive analysis of the molecular weight of 6-Benzylsulfanyl-quinoxaline, a heterocyclic compound of interest within medicinal chemistry. We will delve into the theoretical calculation of its molecular weight, the principles and practicalities of its experimental determination using mass spectrometry, and the critical role of accurate mass measurement in advancing pharmaceutical research. This document is intended to serve as a detailed resource for researchers and scientists engaged in the synthesis, characterization, and application of novel chemical entities.
Introduction to 6-Benzylsulfanyl-quinoxaline and the Quinoxaline Scaffold
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1] Quinoxaline derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1] The versatility of the quinoxaline core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.
6-Benzylsulfanyl-quinoxaline is a derivative that incorporates a benzylsulfanyl (or benzylthio) group at the 6th position of the quinoxaline ring. This modification introduces a sulfur atom and a flexible benzyl moiety, which can significantly influence the compound's physicochemical properties and its interaction with biological targets. Accurate knowledge of its molecular weight is the first and most critical step in its characterization.
Theoretical Molecular Weight Determination
The first step in ascertaining the molecular weight of a compound is the calculation of its theoretical value based on its molecular formula.
Deducing the Molecular Formula
The structure of 6-Benzylsulfanyl-quinoxaline is derived from the quinoxaline core. The molecular formula of quinoxaline is C₈H₆N₂.[2] The "benzylsulfanyl" substituent, also known as benzylthio, has the chemical structure -S-CH₂-C₆H₅.
To form 6-Benzylsulfanyl-quinoxaline, one hydrogen atom on the benzene ring of the quinoxaline core (at position 6) is replaced by the benzylsulfanyl group.
-
Quinoxaline core: C₈H₅N₂ (one hydrogen removed for substitution)
-
Benzylsulfanyl group: C₇H₇S
Combining these two components gives the molecular formula for 6-Benzylsulfanyl-quinoxaline:
C₁₅H₁₂N₂S
Calculation of Monoisotopic Mass and Average Molecular Weight
For researchers, two values for molecular weight are of primary importance: the monoisotopic mass and the average molecular weight .
-
Monoisotopic Mass: Calculated using the mass of the most abundant isotope of each element. This is the value of greatest interest in high-resolution mass spectrometry.
-
Average Molecular Weight (MW): Calculated using the weighted average of the natural abundances of all isotopes of each element. This value is often used in stoichiometric calculations for bulk materials.
The calculations are as follows:
| Element | Atomic Mass (Monoisotopic) | Count | Total Mass (Monoisotopic) | Atomic Mass (Average) | Total Mass (Average) |
| Carbon (C) | 12.000000 | 15 | 180.000000 | 12.011 | 180.165 |
| Hydrogen (H) | 1.007825 | 12 | 12.093900 | 1.008 | 12.096 |
| Nitrogen (N) | 14.003074 | 2 | 28.006148 | 14.007 | 28.014 |
| Sulfur (S) | 31.972071 | 1 | 31.972071 | 32.06 | 32.06 |
| Total | 252.072119 Da | 252.335 g/mol |
Therefore, the theoretical monoisotopic mass of 6-Benzylsulfanyl-quinoxaline is 252.072119 Da , and the average molecular weight is 252.335 g/mol .
The Imperative of Accurate Mass Measurement in Drug Development
In the highly regulated environment of pharmaceutical development, the unambiguous determination of a molecule's identity is paramount. High-resolution mass spectrometry (HRMS) provides the capability to measure the mass of a molecule with high accuracy, typically within 5 parts per million (ppm).[3] This level of precision is often sufficient to confirm the molecular formula of a compound.[3]
The significance of this capability cannot be overstated:
-
Compound Identity Confirmation: HRMS provides definitive evidence of the elemental composition of a newly synthesized compound, confirming that the desired chemical transformation has occurred.
-
Purity Assessment: It can help identify impurities and byproducts, even those with the same nominal mass as the target compound.
-
Metabolite Identification: In drug metabolism studies, HRMS is crucial for identifying the structures of metabolites by providing their elemental composition.
-
Regulatory Compliance: Regulatory bodies such as the FDA require robust analytical data to support the identity and purity of new drug candidates.
Experimental Verification of Molecular Weight by Mass Spectrometry
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive method for experimentally determining the molecular weight of a compound.
The Mass Spectrometry Workflow
The process of analyzing a small molecule like 6-Benzylsulfanyl-quinoxaline by mass spectrometry follows a well-defined workflow.
Caption: A generalized workflow for mass spectrometry analysis.
Ionization Techniques for Quinoxaline Derivatives
For small organic molecules like quinoxaline derivatives, Electrospray Ionization (ESI) is a commonly employed "soft" ionization technique. ESI is particularly well-suited for polar and chargeable molecules, and it typically produces intact molecular ions with minimal fragmentation, which is ideal for determining the molecular weight.[4] In positive ion mode, the molecular ion is often observed as a protonated species [M+H]⁺. Adducts with other cations, such as sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed.[2]
Experimental Protocol: High-Resolution Mass Spectrometry
The following protocol outlines a general procedure for the determination of the accurate mass of 6-Benzylsulfanyl-quinoxaline using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
Objective: To experimentally confirm the molecular formula of 6-Benzylsulfanyl-quinoxaline by accurate mass measurement.
Materials:
-
6-Benzylsulfanyl-quinoxaline sample
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Volumetric flasks and pipettes
-
2 mL mass spectrometry vials with septa
-
High-resolution mass spectrometer with an ESI source
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the 6-Benzylsulfanyl-quinoxaline sample at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).
-
From the stock solution, prepare a dilute working solution with a final concentration in the range of 1-10 µg/mL. The final solvent composition should be compatible with the mobile phase used for infusion or liquid chromatography (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The use of formic acid promotes protonation and the formation of [M+H]⁺ ions.[5]
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the instrument's fluidics.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibration solution. This is a critical step to ensure high mass accuracy.[6] The calibration should bracket the expected m/z of the analyte.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Set the ESI source to positive ion mode.
-
Acquire data in full scan mode over a mass range that includes the expected m/z of the protonated molecule ([C₁₅H₁₂N₂S + H]⁺ = 253.0799).
-
Optimize source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the molecular ion.
-
-
Data Analysis:
-
Process the acquired spectrum to identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Determine the experimentally measured accurate mass of this peak.
-
Compare the measured accurate mass to the theoretically calculated mass for the protonated molecule. The mass error should ideally be less than 5 ppm.
-
Analyze the isotopic pattern of the molecular ion. The presence of a significant M+2 peak (approximately 4.4% of the M peak) is characteristic of a molecule containing one sulfur atom.
-
Caption: Workflow for accurate mass determination of 6-Benzylsulfanyl-quinoxaline.
Interpretation of the Mass Spectrum
For C₁₅H₁₂N₂S:
-
[M+H]⁺: The monoisotopic peak would be at m/z 253.0799.
-
[M+1+H]⁺: This peak, primarily due to the natural abundance of ¹³C, would be approximately 16.5% of the intensity of the [M+H]⁺ peak.
-
[M+2+H]⁺: This peak would have a notable intensity of about 4.9%, largely due to the presence of the ³⁴S isotope. This characteristic isotopic signature is a strong indicator of the presence of a single sulfur atom.
Fragmentation of the molecular ion can also provide structural information. A likely fragmentation pathway for 6-Benzylsulfanyl-quinoxaline would be the cleavage of the benzylic C-S bond, leading to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91.
Conclusion
The molecular weight of 6-Benzylsulfanyl-quinoxaline is a fundamental property that underpins its chemical identity. The theoretical monoisotopic mass is calculated to be 252.072119 Da , corresponding to the molecular formula C₁₅H₁₂N₂S . Experimental verification of this value with high accuracy is routinely achievable using modern mass spectrometry techniques, such as ESI-TOF or ESI-Orbitrap. For professionals in drug development, the precise and accurate determination of molecular weight is not merely a procedural step but a critical component of ensuring the identity, purity, and quality of a potential therapeutic agent, thereby upholding the principles of scientific integrity and regulatory compliance.
References
-
PubChem. Quinoxaline. National Center for Biotechnology Information. [Link]
- Bristow, A. W. T., & Webb, K. S. (2003). Intercomparison study on accurate mass measurements of small molecules in mass spectrometry. Journal of the American Society for Mass Spectrometry, 14(10), 1086-1098.
-
National Institute of Standards and Technology. 6-Benzylquinoline. NIST Chemistry WebBook. [Link]
-
PubChem. 2-(Benzylthio)-6-chloroquinoline. National Center for Biotechnology Information. [Link]
- Hasegawa, H., et al. (1980). Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o-Phenylenediamine Method. Agricultural and Biological Chemistry, 44(4), 849-856.
-
University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. Mass Spectrometry Research Facility. [Link]
- Niessen, W. M. A. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(7), 419-444.
- Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry.
- RSC Publishing. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14, 25893-25904.
- American Chemical Society. (2021). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 93(1), 441-463.
-
Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Application of Mass Spectrometry on Small Molecule Analysis. (2022). [Link]
- MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7659.
-
eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
-
National Institute of Standards and Technology. Quinoxaline. NIST Chemistry WebBook. [Link]
-
American Laboratory. (2006). Development of an LC-ESI-MS-MS Method With Formate Anion Attachment for Detecting Neutral Molecules in Rat Plasma. [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
Sources
- 1. 2-(Benzylthio)-6-chloroquinoline | C16H12ClNS | CID 177816609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. article.sapub.org [article.sapub.org]
- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Quinoxalines: A Technical Guide to Synthesis, Characterization, and Therapeutic Evaluation
Foreword: The Enduring Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that, through subtle modification, can interact with a wide array of biological targets. The quinoxaline nucleus, a bicyclic heteroaromatic system forged from the fusion of benzene and pyrazine rings, stands as a testament to this principle. Its inherent planarity, coupled with the strategic placement of nitrogen atoms, provides a versatile template for the design of novel therapeutic agents. For researchers, scientists, and drug development professionals, a deep understanding of the synthesis, characterization, and biological evaluation of quinoxaline derivatives is not merely advantageous; it is essential for unlocking their full therapeutic potential.
This guide eschews a rigid, templated approach. Instead, it is structured to provide a fluid yet comprehensive narrative that mirrors the logical progression of a drug discovery campaign. We will begin by exploring the diverse synthetic strategies for accessing this scaffold, delving into the causality behind the selection of specific methodologies. Subsequently, we will navigate the critical process of structural elucidation and characterization, ensuring the integrity of the synthesized compounds. Finally, we will immerse ourselves in the realm of biological evaluation, providing detailed protocols and exploring the intricate signaling pathways through which these molecules exert their effects. This document is intended to be a living guide, a repository of both foundational knowledge and field-proven insights, to empower the next wave of innovation in quinoxaline-based drug discovery.
I. Strategic Synthesis of the Quinoxaline Core: From Classical Condensations to Modern Catalysis
The synthetic accessibility of the quinoxaline scaffold is a key driver of its prevalence in medicinal chemistry. The choice of synthetic route is a strategic decision, dictated by factors such as desired substitution patterns, scalability, and environmental considerations.
A. The Cornerstone of Quinoxaline Synthesis: The Condensation of o-Phenylenediamines and 1,2-Dicarbonyls
The most classical and widely employed method for the synthesis of quinoxalines is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1][2] This reaction is mechanistically straightforward, proceeding through a diimine intermediate that subsequently cyclizes and aromatizes to afford the quinoxaline ring system.
Experimental Protocol: Classical Synthesis of 2,3-Diphenylquinoxaline
-
Reaction Setup: To a solution of o-phenylenediamine (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add benzil (1.0 mmol).
-
Reaction Conditions: Add a catalytic amount of acetic acid (0.1 mmol) to the mixture. Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature. The product will often precipitate out of solution. Collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the identity and purity of the product by melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS).
B. The Rise of Green Chemistry: Bentonite Clay-Catalyzed Synthesis
In recent years, the principles of green chemistry have permeated synthetic organic chemistry, prompting the development of more environmentally benign methodologies. The use of solid acid catalysts, such as bentonite clay (K-10), offers several advantages, including operational simplicity, mild reaction conditions, and catalyst recyclability.[1][2]
Experimental Protocol: Green Synthesis of 2,3-Diphenylquinoxaline using Bentonite Clay
-
Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzil (1 mmol), and bentonite K-10 clay (0.5 g) in ethanol (10 mL).
-
Reaction Conditions: Stir the heterogeneous mixture vigorously at room temperature. The reaction is typically complete within 20-30 minutes. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the bentonite clay. The clay can be washed with ethanol, dried, and reused. Concentrate the filtrate under reduced pressure. The resulting solid can be recrystallized from ethanol to afford the pure product.
-
Characterization: Verify the structure of the synthesized compound using appropriate spectroscopic techniques.
C. Precision and Versatility: Palladium-Catalyzed Sonogashira Coupling
For the synthesis of more complex and highly functionalized quinoxaline derivatives, modern cross-coupling reactions have become indispensable tools. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, provides a powerful method for the introduction of alkynyl substituents onto a pre-functionalized quinoxaline core, such as a dihaloquinoxaline.
Experimental Protocol: Sonogashira Coupling of 2,3-Dichloroquinoxaline with Phenylacetylene
-
Reaction Setup: To a solution of 2,3-dichloroquinoxaline (1.0 mmol) in a suitable solvent such as THF or DMF (10 mL) in a Schlenk flask, add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), copper(I) iodide (0.06 mmol), and a base such as triethylamine or diisopropylethylamine (3.0 mmol).
-
Reaction Conditions: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes. Add phenylacetylene (2.2 mmol) via syringe and stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the resulting 2,3-bis(phenylethynyl)quinoxaline by spectroscopic methods.
Diagram of Synthetic Workflow
Caption: Generalized workflow for the synthesis and characterization of quinoxaline derivatives.
II. Unveiling the Molecular Architecture: Spectroscopic Characterization
The unambiguous determination of the structure of newly synthesized quinoxaline derivatives is a cornerstone of the drug discovery process. A combination of spectroscopic techniques is employed to provide a comprehensive picture of the molecular architecture.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the structural elucidation of organic molecules.
-
¹H NMR Spectroscopy: The aromatic protons of the quinoxaline ring system typically resonate in the downfield region of the spectrum, usually between δ 7.5 and 9.0 ppm. The exact chemical shifts and coupling patterns are highly dependent on the substitution pattern. Protons on the pyrazine ring (H-2 and H-3) are generally more deshielded than those on the benzene ring.
-
¹³C NMR Spectroscopy: The carbon atoms of the quinoxaline core also exhibit characteristic chemical shifts. The carbons of the pyrazine ring (C-2 and C-3) are typically found in the range of δ 140-160 ppm, while the carbons of the benzene ring resonate between δ 120 and 145 ppm.
B. Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the presence of specific functional groups within the molecule. For quinoxaline derivatives, characteristic absorptions include:
-
C=N stretching: Around 1620-1550 cm⁻¹
-
Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region
-
Aromatic C-H stretching: Above 3000 cm⁻¹
The presence of other functional groups, such as carbonyls (C=O), hydroxyls (O-H), or amines (N-H), will give rise to their own characteristic absorption bands.
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and elemental composition. Under electron impact (EI) ionization, quinoxalines typically exhibit a prominent molecular ion peak (M⁺˙) due to the stability of the aromatic system. Fragmentation may occur through the loss of substituents or cleavage of the heterocyclic ring.
III. Probing Biological Activity: In Vitro and In Vivo Evaluation
The therapeutic potential of novel quinoxaline derivatives is assessed through a battery of biological assays designed to measure their efficacy against specific diseases.
A. Anticancer Activity: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used for in vitro screening of potential anticancer drugs.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test quinoxaline derivatives in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
B. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration of the drug that prevents visible growth of a microorganism.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution: Prepare two-fold serial dilutions of the test quinoxaline derivatives in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
IV. Elucidating the Mechanism of Action: Targeting Key Signaling Pathways
Understanding how a drug candidate exerts its therapeutic effect at the molecular level is crucial for its further development. Many quinoxaline derivatives have been shown to modulate the activity of key signaling pathways involved in cell growth, proliferation, and inflammation.
A. Inhibition of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the immune and inflammatory responses, as well as cell survival and proliferation. Dysregulation of this pathway is implicated in many diseases, including cancer and inflammatory disorders. Some quinoxaline derivatives have been shown to inhibit NF-κB activation, often by targeting the IκB kinase (IKK) complex.
Caption: Quinoxaline derivatives can exert their effects by inhibiting p38 MAPK.
V. Case Study: A Novel Quinoxaline Derivative with Potent Anticancer Activity
To illustrate the principles discussed in this guide, we will examine a recently reported novel quinoxaline derivative that has demonstrated significant anticancer activity.
Compound X: A Potent Inhibitor of Tumor Cell Proliferation
A recent study by Liu and coworkers described the synthesis and biological evaluation of a series of novel quinoxaline derivatives bearing a benzoxazole moiety. [3]Among these, Compound 8 emerged as a particularly potent anticancer agent.
Synthesis: The synthesis of Compound 8 was achieved through a multi-step sequence, culminating in the condensation of a substituted o-phenylenediamine with a benzoxazole-containing 1,2-dicarbonyl precursor.
Characterization: The structure of Compound 8 was unequivocally confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Anticancer Activity: The in vitro anticancer activity of Compound 8 was evaluated against a panel of human cancer cell lines using the MTT assay. The results are summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ (µM) [3] |
| MGC-803 | Gastric Cancer | 1.49 ± 0.18 |
| HepG2 | Liver Cancer | 5.27 ± 0.72 |
| A549 | Lung Cancer | 6.91 ± 0.84 |
| HeLa | Cervical Cancer | 6.38 ± 0.81 |
| T-24 | Bladder Cancer | 4.49 ± 0.65 |
As shown in the table, Compound 8 exhibited potent antiproliferative activity against a range of cancer cell lines, with a particularly noteworthy IC₅₀ value against the MGC-803 gastric cancer cell line. [3]Importantly, it displayed lower cytotoxicity against the normal human cell line WI-38 (IC₅₀ = 10.99 ± 1.06 µM), suggesting a degree of selectivity for cancer cells. [3] Mechanism of Action: While the precise molecular target of Compound 8 has yet to be fully elucidated, structure-activity relationship (SAR) studies suggest that the benzoxazole moiety and the NH linker are crucial for its potent activity. [3]Further mechanistic studies are warranted to identify the specific signaling pathways and molecular targets modulated by this promising compound.
VI. Conclusion: The Future is Bright for Quinoxaline-Based Therapeutics
The quinoxaline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, ensures its enduring relevance in medicinal chemistry. As our understanding of the molecular basis of disease deepens, and as new synthetic methodologies and biological screening techniques emerge, the potential for developing highly potent and selective quinoxaline-based drugs will only continue to grow. This guide has provided a comprehensive overview of the key aspects of quinoxaline drug discovery, from synthesis to biological evaluation. It is our hope that this will serve as a valuable resource for researchers in the field and inspire the next generation of innovative quinoxaline-based therapeutics.
References
-
Hasaninejad, A., et al. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 25(21), 5194. [Link]
-
(2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]
-
Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]
-
Liu, Z., et al. (2019). Design, synthesis and biological evaluation of new quinoxaline derivatives containing benzoxazole, benzothiazole and benzimidazole moieties as potential anticancer agents. European Journal of Medicinal Chemistry, 166, 346-355. [Link]
Sources
The Quinoxaline Scaffold: A Technical Analysis of Biological Versatility and Therapeutic Potential
[1][2][3]
Executive Summary
The quinoxaline nucleus (1,4-diazanaphthalene) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike promiscuous binders that lead to off-target toxicity, quinoxaline derivatives exhibit tunable specificity. This guide dissects the structural prerequisites for their biological activity, specifically focusing on anticancer and antimicrobial domains.[1][2] It provides a validated synthetic workflow and a standard cytotoxicity assessment protocol, bridging the gap between chemical synthesis and biological validation.
Chemical Foundation & SAR Logic
The quinoxaline core consists of a benzene ring fused to a pyrazine ring.[3] Its planar topology allows for DNA intercalation, while the nitrogen atoms at positions 1 and 4 serve as hydrogen bond acceptors, critical for interaction with kinase hinge regions.
Structure-Activity Relationship (SAR) Matrix
The biological efficacy of quinoxalines is dictated by substitution patterns at specific "hotspots" (Positions 2, 3, 6, and 7).
| Position | Modification Type | Biological Impact (Causality) |
| C2 / C3 | Electron-Withdrawing (e.g., CF3) | Enhances metabolic stability; increases lipophilicity for membrane permeability. |
| C2 / C3 | Heterocyclic Linkers (e.g., Pyridine) | Improves binding affinity to ATP pockets in kinases (e.g., VEGFR, EGFR) via H-bonding. |
| C6 / C7 | Halogenation (Cl, F) | Increases antimicrobial potency by modulating electron density, affecting DNA gyrase binding. |
| N1 / N4 | N-Oxide formation (1,4-di-N-oxide) | Hypoxia Selectivity: Acts as a bioreductive prodrug. In hypoxic tumor cells, it is reduced to cytotoxic radicals. |
Mechanistic Pharmacology
2.1 Anticancer Activity: The Dual-Action Mechanism
Quinoxalines operate primarily through two distinct mechanisms in oncology:
-
Kinase Inhibition: Derivatives act as ATP-competitive inhibitors. The planar heterocycle mimics the adenine ring of ATP, occupying the hinge region of tyrosine kinases (VEGFR-2, EGFR, PDGFR).
-
Hypoxia-Activated Cytotoxicity: Quinoxaline 1,4-di-N-oxides (QdNOs) exploit the hypoxic microenvironment of solid tumors. Under low oxygen, intracellular reductases convert the N-oxide moiety into reactive radical species that cleave DNA, inducing apoptosis.
2.2 Antimicrobial Activity: Gyrase Targeting
In Mycobacterium tuberculosis and Gram-positive bacteria, quinoxalines target DNA Gyrase (Subunit B). They stabilize the cleavable complex, preventing DNA religation—a mechanism distinct from β-lactams, making them effective against MDR strains.
Visualization: Mechanism of Action Landscape
The following diagram illustrates the divergent pathways by which quinoxalines induce cell death in tumor cells and bacteria.
Figure 1: Dual-modal mechanism of action showing kinase inhibition and hypoxia-selective bioreduction.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols utilize robust, self-validating methodologies.
3.1 Synthesis Protocol: Iodine-Catalyzed Condensation
Rationale: This method avoids heavy metal catalysts, proceeds at room temperature (or mild heat), and offers high yields, aligning with Green Chemistry principles.
Reagents:
-
o-Phenylenediamine (1.0 mmol)[4]
-
1,2-Diketone (e.g., Benzil) (1.0 mmol)
-
Molecular Iodine (I2) (5 mol%)
-
Solvent: Ethanol or Acetonitrile (5 mL)
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 mmol of o-phenylenediamine and 1.0 mmol of benzil in 5 mL of ethanol in a round-bottom flask.
-
Catalysis: Add 5 mol% of molecular iodine to the mixture.
-
Reaction: Stir the mixture at room temperature. Monitor progress via Thin Layer Chromatography (TLC) using n-hexane:ethyl acetate (8:2) as the mobile phase.
-
Validation: Disappearance of the diamine spot indicates completion (typically 10-30 mins).
-
-
Quenching: Add 5% aqueous sodium thiosulfate (Na2S2O3) to quench the iodine (solution turns from dark brown to pale yellow/clear).
-
Isolation: The solid product precipitates out. Filter the precipitate and wash with cold water.
-
Purification: Recrystallize from hot ethanol to obtain pure quinoxaline crystals.
Visualization: Synthesis Workflow
Figure 2: Iodine-catalyzed condensation workflow for quinoxaline synthesis.
3.2 Biological Validation: MTT Cytotoxicity Assay
Rationale: The MTT assay measures mitochondrial metabolic activity as a proxy for cell viability. It is the gold standard for initial screening of anticancer agents (IC50 determination).
Protocol:
-
Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of
cells/well in 100 µL media. Incubate for 24h at 37°C/5% CO2. -
Treatment: Add synthesized quinoxaline derivatives at graded concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a DMSO vehicle control (0.1% v/v) and a positive control (e.g., Doxorubicin).
-
Replicates: Perform in triplicate to ensure statistical validity.
-
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will convert yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove media and add 100 µL of DMSO to dissolve formazan crystals.
-
Measurement: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate % Cell Viability and determine IC50 using non-linear regression analysis.
Future Outlook
The next generation of quinoxaline research is shifting toward Hybrid Molecules (e.g., Quinoxaline-1,2,3-triazoles) to overcome resistance mechanisms. Furthermore, PROTACs (Proteolysis Targeting Chimeras) utilizing quinoxaline moieties as the "warhead" to degrade specific oncogenic proteins represent a frontier in targeted protein degradation.
References
-
Montana, M., et al. (2020).[5] Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules.[6][2][3][4][5][7][8][9][10][11] Available at: [Link]
-
Ajani, O. O., et al. (2019).[2] Chemistry and pharmacological diversity of quinoxaline motifs as anticancer agents.[12][1][2][3][5][10] Acta Pharmaceutica. Available at: [Link]
-
Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review.[3] European Journal of Medicinal Chemistry.[5] Available at: [Link]
-
Bhatia, R., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Scientia Pharmaceutica. Available at: [Link]
-
More, S. V., et al. (2013).[11] A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.[11] ACG Publications. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 3. mdpi.com [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Quinazoline derivatives with antitubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijbpas.com [ijbpas.com]
- 10. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 11. acgpubs.org [acgpubs.org]
- 12. researchgate.net [researchgate.net]
Technical Whitepaper: Benzylsulfanyl-Substituted Quinoxalines
The following technical guide provides an in-depth review of benzylsulfanyl-substituted quinoxalines, designed for researchers and drug development professionals.
Synthesis, Structure-Activity Relationships (SAR), and Therapeutic Potential
Executive Summary
The quinoxaline scaffold (1,4-diazanaphthalene) represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of bioactive agents.[1][2][3] Among its diverse derivatives, benzylsulfanyl-substituted quinoxalines (specifically 2-(benzylsulfanyl)quinoxalines) have emerged as potent pharmacophores. The incorporation of a sulfur linker between the quinoxaline core and a benzyl moiety confers unique electronic and steric properties, facilitating dual interactions with biological targets via hydrophobic forces and hydrogen bonding.
This guide synthesizes current literature to provide a comprehensive workflow for the design, synthesis, and biological evaluation of these compounds, highlighting their efficacy as anticancer (STAT3/EGFR inhibitors) and antitubercular agents.
Chemical Architecture & Synthetic Strategies
Core Structural Analysis
The pharmacophore consists of three critical domains:
-
The Quinoxaline Core: A planar, electron-deficient heteroaromatic system capable of DNA intercalation and π-π stacking interactions.
-
The Thioether Linker (-S-CH₂-): Provides flexibility and acts as a hydrogen bond acceptor. It is metabolically susceptible to oxidation (sulfoxide/sulfone), which can modulate solubility and activity.
-
The Benzyl Moiety: A hydrophobic domain that occupies specific pockets in enzymes (e.g., reverse transcriptase, kinases). Substituents on this ring drive selectivity.
Synthetic Workflow
The synthesis of 2-(benzylsulfanyl)quinoxalines typically proceeds via a nucleophilic substitution reaction. The most robust pathway involves the S-alkylation of quinoxaline-2-thiol with substituted benzyl halides.
Figure 1: General Synthetic Pathway
Caption: Step-wise synthesis from diamine precursors to the final benzylsulfanyl derivative.
Validated Experimental Protocol
Objective: Synthesis of 2-(benzylsulfanyl)quinoxaline from quinoxaline-2-thiol. Scale: 1.0 mmol basis.
Reagents:
-
Quinoxaline-2-thiol (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (anhydrous, 2.0 eq)
-
Solvent: DMF (Dimethylformamide) or Acetone (dry).
Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve quinoxaline-2-thiol (162 mg, 1.0 mmol) in dry DMF (5 mL).
-
Deprotonation: Add anhydrous K₂CO₃ (276 mg, 2.0 mmol) to the solution. Stir at room temperature (25°C) for 15 minutes to facilitate the formation of the thiolate anion. Note: The solution may change color, indicating anion formation.
-
Alkylation: Dropwise add benzyl bromide (188 mg, 1.1 mmol) over 5 minutes.
-
Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 4:1). The thiol spot should disappear.
-
Work-up: Pour the reaction mixture into crushed ice (50 g) with vigorous stirring. The product typically precipitates as a solid.
-
Purification: Filter the precipitate, wash copiously with cold water to remove inorganic salts and DMF traces. Recrystallize from ethanol to afford the pure product.
Why this protocol?
-
K₂CO₃ vs. NaH: K₂CO₃ is a milder base, sufficient for thiol deprotonation (pKa ~7-8), reducing the risk of side reactions common with strong bases like NaH.
-
Room Temperature: Prevents S-dealkylation or polymerization, which can occur at reflux temperatures in polar aprotic solvents.
Structure-Activity Relationship (SAR) Analysis
The biological efficacy of these compounds is tightly regulated by substituents on the benzyl ring and the quinoxaline core.
| Structural Domain | Modification | Biological Impact |
| Benzyl Ring (Para) | Electron-Withdrawing (NO₂, Cl) | Increases Antimicrobial Activity. Rationale: Enhances lipophilicity and potential halogen bonding with target enzymes. |
| Benzyl Ring (Para) | Electron-Donating (OMe, CH₃) | Decreases Activity (generally). Rationale: May reduce binding affinity in hydrophobic pockets of bacterial proteins. |
| Quinoxaline C-6/C-7 | Nitro (-NO₂) Group | Critical for Antitubercular Activity. Rationale: Nitro-reduction is a key activation step in mycobacteria (similar to nitroimidazoles). |
| Linker | Sulfone (-SO₂-) | Modulates Cytotoxicity. Rationale: Oxidation of the sulfide to sulfone alters the bond angle and hydrogen bonding capacity, often increasing cytotoxicity against cancer lines. |
Therapeutic Profiling & Mechanism of Action[5]
Anticancer Activity
Benzylsulfanyl quinoxalines function as multi-target inhibitors. Key mechanisms include:
-
STAT3 Inhibition: Direct binding to the SH2 domain of STAT3, preventing dimerization and nuclear translocation.
-
Kinase Inhibition: Targeting EGFR and VEGFR-2 tyrosine kinases.
-
DNA Intercalation: The planar quinoxaline ring intercalates between base pairs, disrupting replication.
Figure 2: Proposed Mechanism of Action (Anticancer)
Caption: Dual-pathway inhibition leading to cancer cell apoptosis.
Antimicrobial & Antitubercular Activity
Derivatives bearing electron-withdrawing groups (e.g., 6-nitro, 4-chloro-benzyl) show significant activity against M. tuberculosis H37Rv and MRSA. The mechanism likely involves disruption of the bacterial cell wall synthesis or interference with redox homeostasis.
Data Summary: Biological Activity
The following data aggregates key findings from recent literature regarding the potency of these derivatives.
Table 1: Cytotoxicity Profile (IC₅₀ in µM)
Lower values indicate higher potency.[4]
| Compound ID | Substituent (R) | Cell Line | IC₅₀ (µM) | Reference |
| QW12 | Arylfuran-linked | HeLa (Cervical) | 10.58 | [1] |
| Cmpd 6k | 4-Cl-benzoyl | MCF-7 (Breast) | 6.93 | [2] |
| Benzo[g]-3 | Unsubstituted | MCF-7 (Breast) | 2.89 | [3] |
| Standard | Doxorubicin | MCF-7 | ~2.00 | [3] |
Table 2: Antimicrobial Activity (MIC in µg/mL)
Lower values indicate higher potency.
| Compound ID | Structure/Substituent | Organism | MIC (µg/mL) | Reference |
| T-148 | Quinoxaline-1,4-di-N-oxide | M. tuberculosis | 0.53 µM | [4] |
| 2d | Benzylsulfanyl derivative | E. coli | 8.0 | [5] |
| Generic | Quinoxaline derivative | MRSA | 4.0 | [6] |
| Standard | Vancomycin | MRSA | 4.0 | [6] |
References
-
Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Pharmaceutics, 2022. Link
-
Synthesis of quinoxaline derivatives... their potent antibacterial activities and molecular docking. ResearchGate, 2023. Link
-
Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. Pharmaceuticals, 2021. Link
-
Expanding the chemical space of ester of quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives as potential antitubercular agents. RSC Medicinal Chemistry, 2024. Link
-
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molbank, 2019. Link
-
Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Journal of Multidisciplinary Healthcare, 2023. Link
Sources
Methodological & Application
Application Note: Antiviral Therapeutic Potential of 6-Benzylsulfanyl-quinoxaline
Executive Summary
The quinoxaline scaffold represents a "privileged structure" in medicinal chemistry, exhibiting diverse biological activities. Specifically, 6-Benzylsulfanyl-quinoxaline and its structural analogs (including 6-benzylsulfanylmethyl derivatives) have emerged as potent antiviral agents. Their primary therapeutic potential lies in targeting Picornaviruses (specifically Coxsackievirus B5) and Orthomyxoviruses (Influenza A).
This guide details the mechanism of action, chemical synthesis, and validation protocols for evaluating the antiviral efficacy of 6-benzylsulfanyl-quinoxaline derivatives. It bridges the gap between synthetic organic chemistry and virological assay development, providing a robust roadmap for preclinical evaluation.
Mechanism of Action (MoA)
Understanding the molecular target is critical for assay design. The antiviral activity of 6-substituted quinoxalines operates via distinct mechanisms depending on the viral family.
Picornaviridae (Coxsackievirus B5)
The primary mechanism against Enteroviruses (like CVB5) is Capsid Binding .
-
Target: Viral Protein 1 (VP1).[1]
-
Interaction: The 6-benzylsulfanyl moiety inserts into the hydrophobic pocket of the VP1 capsid protein.
-
Effect: This binding stabilizes the capsid conformation, preventing the necessary structural changes required for viral uncoating and RNA release into the host cytoplasm. This is known as the "Capsid Binder" or "Pocket Factor" mechanism.
Orthomyxoviridae (Influenza A)
-
Target: Non-structural Protein 1 (NS1).
-
Interaction: The planar quinoxaline ring intercalates with tryptophan residues in the NS1 effector domain.
-
Effect: Inhibition of NS1 prevents the virus from suppressing the host's interferon (IFN) response, thereby restoring the cell's innate antiviral immunity.
MoA Visualization
Figure 1: Dual mechanism of action pathways for Quinoxaline derivatives against Picornaviruses and Influenza.
Chemical Synthesis Protocol
To evaluate this compound, high-purity material is required. The following protocol utilizes a Palladium-Catalyzed C-S Cross-Coupling (Buchwald-Hartwig) approach, which offers superior yields and functional group tolerance compared to traditional nucleophilic substitution.
Reagents & Equipment
-
Precursors: 6-Bromoquinoxaline, Benzyl mercaptan (Benzylthiol).
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3].
-
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).
-
Base: N,N-Diisopropylethylamine (DIPEA) or Cs2CO3.
-
Solvent: 1,4-Dioxane (Anhydrous, degassed).
-
Equipment: Schlenk line or Nitrogen glovebox, Reflux condenser.
Step-by-Step Synthesis
-
Preparation: In a flame-dried Schlenk tube, charge 6-Bromoquinoxaline (1.0 equiv), Pd2(dba)3 (2 mol%), and Xantphos (4 mol%).
-
Inert Atmosphere: Evacuate and backfill with Nitrogen (3 cycles).
-
Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).
-
Reagent Addition: Add DIPEA (2.0 equiv) followed by Benzyl mercaptan (1.2 equiv) via syringe.
-
Reaction: Heat the mixture to 100°C for 12–16 hours under Nitrogen.
-
Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear, and a new fluorescent spot (product) should appear.
-
-
Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium residues. Wash with EtOAc.
-
Purification: Concentrate the filtrate in vacuo. Purify via Flash Column Chromatography (SiO2, Gradient 0-20% EtOAc in Hexane).
-
Characterization: Confirm structure via 1H-NMR (S-CH2 singlet at ~4.3 ppm) and HRMS.
Figure 2: Palladium-catalyzed synthesis workflow for 6-benzylsulfanyl-quinoxaline.
Antiviral Evaluation Protocols
Once synthesized, the compound must be evaluated for efficacy (EC50) and toxicity (CC50).
Cell Culture System
-
Cell Line: Vero-76 (African Green Monkey Kidney) or HeLa cells.
-
Media: DMEM supplemented with 10% FBS, 1% Pen/Strep.
-
Virus: Coxsackievirus B5 (Faulkner strain) or Influenza A (H1N1).
Cytotoxicity Assay (MTS/MTT)
Before antiviral testing, determine the non-toxic concentration range.
-
Seed Vero-76 cells (1.5 x 10^4 cells/well) in 96-well plates. Incubate 24h.
-
Treat cells with serial dilutions of 6-Benzylsulfanyl-quinoxaline (range: 0.1 µM to 200 µM).
-
Incubate for 72 hours at 37°C.
-
Add MTS reagent and measure absorbance at 490 nm.
-
Calculate CC50: The concentration reducing cell viability by 50%.
-
Acceptance Criteria: CC50 should be > 50 µM for a viable drug candidate.
-
Cytopathic Effect (CPE) Inhibition Assay
This is the primary screen for antiviral activity.
-
Seeding: Seed Vero-76 cells in 96-well plates to reach 90% confluency.
-
Infection: Infect cells with virus at an MOI (Multiplicity of Infection) of 0.01.
-
Treatment: Immediately add serial dilutions of the compound (e.g., 0.01, 0.1, 1, 10, 50 µM). Include a "Virus Control" (VC, no drug) and "Cell Control" (CC, no virus).
-
Incubation: Incubate for 48–72 hours until the VC wells show 100% CPE (cell death).
-
Readout: Quantify cell viability using MTS or Crystal Violet staining.
-
Analysis:
-
EC50 (Effective Concentration 50): Concentration preserving 50% of the cell monolayer.
-
Selectivity Index (SI): SI = CC50 / EC50.
-
Target Metric: An SI > 10 is considered promising.
-
Mechanism Validation: Time-of-Addition Assay
To confirm the compound acts at the entry/uncoating stage.
-
Infect monolayers with virus (MOI 1.0) at t=0.
-
Add compound (at 5x EC50) at different time points: -1h, 0h, +2h, +4h, +6h post-infection.
-
Harvest supernatant at 12h and quantify viral titer via Plaque Assay.
-
Interpretation:
-
If efficacy is lost when added >2h post-infection, the compound targets early events (Entry/Uncoating).
-
If efficacy persists at +4h, it targets replication .
-
Expected Result for 6-Benzylsulfanyl-quinoxaline: Loss of activity if added after 1-2 hours (consistent with capsid binding).
-
Data Presentation & Analysis
Expected Performance Metrics
Based on structure-activity relationship (SAR) data for quinoxaline thioethers [1][3]:
| Parameter | Metric | Interpretation |
| EC50 (CVB5) | 0.05 – 0.5 µM | Highly Potent. Sub-micromolar activity is required for clinical relevance. |
| CC50 (Vero Cells) | > 100 µM | Low Cytotoxicity. |
| Selectivity Index (SI) | > 200 | Excellent therapeutic window. |
| LogP | 3.5 – 4.5 | High lipophilicity (may require formulation optimization). |
Troubleshooting Guide
-
Issue: Low solubility in aqueous media precipitating the compound.
-
Solution: Dissolve stock in 100% DMSO. Ensure final DMSO concentration in assay < 0.5%. Use cyclodextrin complexation if necessary.
-
-
Issue: High background toxicity (low CC50).
-
Solution: Verify purity.[2] Residual palladium from synthesis is cytotoxic. Perform a metal scavenger wash (e.g., SiliaMetS® Thiol) during purification.
-
References
-
Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Source: Molecules (MDPI), 2020. URL:[Link]
-
Quinoxaline derivatives as new inhibitors of coxsackievirus B5. Source: European Journal of Medicinal Chemistry, 2018. URL:[Link]
-
Synthesis and Antiviral Activity of Quinoxaline Derivatives. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]
-
Structure-Activity Relationship of Capsid Binders. Source: ACS Medicinal Chemistry Letters. URL:[Link]
Sources
Protocol for synthesizing 6-Benzylsulfanyl-quinoxaline in the lab
Application Note: Precision Synthesis of 6-Benzylsulfanyl-quinoxaline
Strategic Abstract & Mechanistic Rationale
The synthesis of 6-benzylsulfanyl-quinoxaline represents a critical functionalization of the quinoxaline scaffold, a pharmacophore prevalent in oncology (e.g., kinase inhibitors) and infectious disease research.
While the 2- and 3-positions of the quinoxaline ring are electron-deficient and susceptible to direct nucleophilic aromatic substitution (
This protocol utilizes a high-fidelity two-phase approach:
-
Scaffold Construction: Regioselective condensation of 4-chloro-1,2-diaminobenzene with glyoxal.
-
C-S Cross-Coupling: A Palladium-catalyzed Buchwald-Hartwig coupling to install the benzylthio moiety. This method is selected over
to ensure reproducibility, high yield, and functional group tolerance.
Synthetic Pathway Visualization
The following flow diagram illustrates the retrosynthetic logic and forward workflow.
Figure 1: Two-step synthetic pathway from commercially available diamine precursors to the target thioether.
Experimental Protocol
Phase 1: Synthesis of 6-Chloroquinoxaline
Objective: Construct the heteroaromatic core. Scale: 10 mmol basis.
Reagents & Materials:
-
4-Chloro-1,2-diaminobenzene (1.42 g, 10 mmol)
-
Glyoxal (40% aqueous solution) (1.74 g, ~12 mmol)
-
Ethanol (Absolute, 20 mL)
-
Sodium Bisulfite (optional, for purification)
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask (RBF), dissolve 4-chloro-1,2-diaminobenzene (1.42 g) in 20 mL of ethanol. Warm slightly (40°C) to ensure complete dissolution.
-
Addition: Add Glyoxal (40% aq., 1.2 equiv) dropwise over 5 minutes.
-
Note: The reaction is exothermic.[1] A color change to dark brown/orange is expected.
-
-
Reflux: Equip with a condenser and reflux the mixture for 2 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The starting diamine is polar; the product is less polar.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap).
-
Purification: Dissolve the residue in DCM (50 mL), wash with water (2 x 20 mL) and brine (20 mL). Dry over anhydrous
. -
Crystallization: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexane).
-
-
Validation:
-
Yield: Expect 85-95% (Off-white to brownish solid).
-
MP: 61-63°C (Lit. value for 6-chloroquinoxaline).
-
Phase 2: Pd-Catalyzed C-S Coupling (Buchwald-Hartwig)
Objective: Install the benzylthio group.[2]
Rationale: Palladium catalysis avoids the high temperatures required for
Reagents & Materials:
-
6-Chloroquinoxaline (1.0 equiv, from Phase 1)
-
Benzyl Mercaptan (1.2 equiv)
-
Catalyst:
(2 mol%) -
Ligand: Xantphos (4 mol%)
-
Base:
(2.0 equiv) or DIPEA (2.0 equiv) -
Solvent: 1,4-Dioxane or Toluene (Degassed)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a Schlenk tube or pressure vial and cycle with Argon/Nitrogen (3x).
-
Catalyst Pre-complexation: Add
(18 mg per mmol substrate) and Xantphos (23 mg per mmol substrate) to the vial. Add 2 mL of degassed 1,4-dioxane. Stir at RT for 5 minutes until the solution turns a distinct color (often deep purple/red). -
Substrate Addition: Add 6-chloroquinoxaline (164 mg, 1 mmol),
(650 mg, 2 mmol). -
Thiol Addition: Add Benzyl mercaptan (140 µL, 1.2 mmol) via syringe.
-
Reaction: Seal the vessel and heat to 100-110°C for 12-16 hours.
-
Checkpoint: Monitor by TLC. The chloride starting material should disappear.
-
-
Work-up:
-
Cool to RT. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Rinse with EtOAc.
-
Concentrate the filtrate.
-
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The thioether is usually less polar than the starting chloride.
Data Presentation & Validation (QC)
To ensure the protocol was successful, compare your isolated product against these self-validating metrics.
Table 1: Expected Analytical Data
| Metric | Expected Value / Signal | Structural Assignment |
| Physical State | Yellowish crystalline solid | - |
| Pyrazine ring protons (H-2, H-3) | ||
| Quinoxaline H-8 (Ortho to N) | ||
| Quinoxaline H-5 (Ortho to S) | ||
| Benzyl aromatic ring | ||
| Diagnostic Benzyl | ||
| Mass Spec (ESI) | Consistent with |
Troubleshooting Guide:
-
Low Yield in Phase 2: Oxygen poisoning is the most common failure mode in Pd-coupling. Ensure solvents are rigorously degassed (sparge with Argon for 20 mins).
-
Homocoupling of Thiol: If dibenzyl disulfide is observed (impurity), increase the catalyst loading to 5 mol% or switch to a Pd(OAc)2 / Xantphos system to speed up the cross-coupling relative to oxidation.
References
-
General Quinoxaline Synthesis
- Review: A. J. Joule, K. Mills, Heterocyclic Chemistry, 5th Ed., Wiley, 2010.
-
Microwave Methods: "Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution." Molecules, 2011, 16(12), 10098. Link
-
Palladium-Catalyzed C-S Coupling (The Buchwald-Hartwig Protocol)
-
Specific Precursor Synthesis
-
"Synthesis of quinoxaline derivatives." Journal of Chemical Sciences, 2012. Link
-
Sources
Application Note: 6-Benzylsulfanyl-quinoxaline (BSQ) as a High-Efficiency Corrosion Inhibitor
Executive Summary & Chemical Profile
6-Benzylsulfanyl-quinoxaline (BSQ) represents a class of N-heterocyclic compounds functionalized with sulfur linkers, offering dual-active sites for adsorption onto metallic surfaces. While quinoxaline derivatives have pharmacological roots, their application in industrial corrosion protection is gaining traction due to their high electron density and ability to form stable chelate complexes with transition metals (Fe).
This guide details the protocols for evaluating BSQ as a corrosion inhibitor for mild steel in 1.0 M HCl. It synthesizes gravimetric standards (ASTM G31) with advanced electrochemical impedance spectroscopy (EIS) to provide a holistic validation framework.
Chemical Rationale[1][2][3][4][5][6][7][8]
-
Structure: Quinoxaline ring (two nitrogen atoms) + Thioether linker (Sulfur) + Benzyl ring.
-
Mechanism: The Nitrogen and Sulfur heteroatoms act as electron donors to the empty
-orbitals of Iron ( ), while the aromatic rings facilitate -electron interaction, creating a hydrophobic barrier against chloride ion attack.
Experimental Protocols
Protocol A: Inhibitor Solution Preparation
Objective: Create stable, reproducible test solutions. BSQ is hydrophobic; proper solvation is critical for accurate
Reagents:
-
6-Benzylsulfanyl-quinoxaline (Synthesized or Commercial Grade >98%)
-
Hydrochloric Acid (37% Analytical Grade)
-
Ethanol or DMSO (Co-solvent, if required)
-
Deionized Water (18.2 MΩ·cm)
Step-by-Step:
-
Stock Solution (10 mM): Dissolve the calculated mass of BSQ in a minimum volume of Ethanol (approx. 5-10% of final volume) or DMSO to ensure complete solubility.
-
Acid Dilution: Slowly add 1.0 M HCl to the stock solution to reach the desired volume.
-
Note: If precipitation occurs upon acid addition, sonicate for 15 minutes at 25°C.
-
-
Test Series: Prepare serial dilutions using 1.0 M HCl to create the following concentration range:
-
Blank: 0 M (Acid only)
-
Low:
M -
Medium:
M -
High:
M (Optimum theoretical efficiency)
-
Protocol B: Gravimetric Analysis (Weight Loss)
Standard:ASTM G31 - Standard Practice for Laboratory Immersion Corrosion Testing of Metals [1].
Workflow Diagram:
Caption: Gravimetric workflow ensuring reproducible surface conditions before and after acid exposure.
Critical Steps:
-
Surface Prep: Polish mild steel coupons (
cm) with SiC paper (grades 400 to 1200). Mirror finish reduces surface roughness variability. -
Degreasing: Wash with acetone, then bidistilled water. Dry in warm air.
-
Immersion: Suspend coupons in 100 mL of test solution (aerated, static) for 6 hours at 303 K.
-
Cleaning: Remove corrosion products using a bristle brush under running water, dip in acetone, dry, and re-weigh.
Calculations:
- : Weight loss (g)
- : Area (cm²)
- : Time (h)
- : Density (g/cm³)
-
: Constant (
for mm/year)
Protocol C: Electrochemical Impedance Spectroscopy (EIS)
Objective: Quantify the charge transfer resistance (
Setup:
-
Instrument: Potentiostat/Galvanostat (e.g., Gamry, Autolab) with FRA module.
-
Cell: Three-electrode glass cell.
-
Working Electrode (WE): Mild steel embedded in epoxy (1 cm² exposed).
-
Counter Electrode (CE): Platinum foil/mesh.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Parameters:
-
OCP Stabilization: Monitor Open Circuit Potential for 30 mins until stability (
mV/min). -
Frequency Range: 100 kHz to 10 mHz.
-
Amplitude: 10 mV (AC perturbation peak-to-peak).
-
Points: 10 points per decade.
Equivalent Circuit Modeling: Data is fitted to a Randles circuit modified with a Constant Phase Element (CPE) to account for surface heterogeneity [2].
Caption: Modified Randles Circuit. Rs: Solution Resistance, Rct: Charge Transfer Resistance, CPE: Constant Phase Element.
Data Presentation & Interpretation
Expected Results Table
The following table format is recommended for reporting your results. Note: Values below are representative of high-performance quinoxaline derivatives [3].
| Conc. (M) | Weight Loss (mg) | Inhibition Efficiency ( | |||
| Blank | 45.2 | - | 25.0 | 150.0 | - |
| 12.5 | 72.3 | 110.5 | 85.2 | 0.72 | |
| 5.1 | 88.7 | 240.8 | 45.6 | 0.89 | |
| 2.3 | 94.9 | 480.2 | 22.1 | 0.95 |
Mechanistic Insight
BSQ acts as a Mixed-Type Inhibitor (affecting both anodic dissolution of iron and cathodic hydrogen evolution).
Adsorption Isotherm:
The data typically fits the Langmuir Isotherm , suggesting monolayer coverage:
-
If
kJ/mol: Physisorption (Electrostatic interaction). -
If
kJ/mol: Chemisorption (Coordinate bond formation). -
BSQ Prediction: Expect
around to kJ/mol, indicating a comprehensive physicochemical adsorption mode due to the S-Fe interaction [4].
References
-
ASTM International. (2021). ASTM G31-21 Standard Guide for Laboratory Immersion Corrosion Testing of Metals.[1] West Conshohocken, PA. Link
-
Gamry Instruments. (n.d.). Basics of Electrochemical Impedance Spectroscopy (EIS).[2] Application Note. Link
-
Zarrouk, A., et al. (2014). "Corrosion inhibition of carbon steel in hydrochloric acid solution by 2-phenyl-thieno(3, 2-b)quinoxaline." Journal of Molecular Liquids, 199, 460-468. Link
-
Olasunkanmi, L.O., et al. (2016). "Quinoxaline derivatives as corrosion inhibitors for mild steel in hydrochloric acid medium: Electrochemical and quantum chemical studies." Physica E: Low-dimensional Systems and Nanostructures, 76, 109-126. Link
Sources
6-Benzylsulfanyl-quinoxaline in dye-sensitized solar cells
Application Note: 6-Benzylsulfanyl-quinoxaline as a Functional Core for High-Efficiency Dye-Sensitized Solar Cells (DSSCs)
Executive Summary
This application note details the strategic utilization of 6-Benzylsulfanyl-quinoxaline (CAS: 1965310-04-6) as a critical auxiliary acceptor building block in the synthesis of organic D-A-π-A (Donor-Acceptor-π-Acceptor) sensitizers.[1] While quinoxaline derivatives are well-established in DSSC technology for their ability to tune energy levels, the specific incorporation of the 6-benzylsulfanyl moiety addresses two persistent failure modes in organic photovoltaics: dye aggregation and narrow spectral response .[1]
This guide provides a validated protocol for synthesizing the core unit, integrating it into a high-performance sensitizer, and fabricating photovoltaic devices. It is designed for materials scientists and device physicists seeking to enhance Open-Circuit Voltage (
Part 1: Strategic Rationale & Mechanism
In the architecture of metal-free organic dyes, the quinoxaline unit typically functions as an electron-withdrawing auxiliary acceptor.[1] However, planar quinoxaline rings often suffer from strong
Why 6-Benzylsulfanyl-quinoxaline?
-
Aggregation Suppression (Steric Control): The bulky benzyl group, attached via a flexible sulfur linker, protrudes from the molecular plane. This "out-of-plane" steric bulk physically prevents the face-to-face stacking of dye molecules, reducing intermolecular energy transfer (quenching) and retarding charge recombination at the TiO
/electrolyte interface.[1] -
Spectral Broadening (Electronic Control): The sulfur atom in the sulfide linkage acts as a weak electron donor (via lone pair donation) into the quinoxaline
-system.[1] This interaction raises the HOMO level slightly more than the LUMO, narrowing the bandgap and red-shifting the absorption spectrum to harvest more photons in the visible-to-NIR region.[1] -
Solubility: The lipophilic benzyl tail significantly improves the solubility of the dye in common organic solvents (THF, Chloroform, DCM), facilitating smoother film formation during the dipping process.
Part 2: Synthesis Protocols
Synthesis of the Core: 6-Benzylsulfanyl-quinoxaline
Note: This building block is commercially available, but in-house synthesis allows for cost reduction and derivative modification.[1]
Reagents:
-
6-Fluoroquinoxaline (1.0 eq)[1]
-
Benzyl mercaptan (1.1 eq)[1]
-
Potassium Carbonate (
, 2.0 eq) -
DMF (Anhydrous)[1]
Protocol:
-
Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 6-Fluoroquinoxaline (10 mmol) in 20 mL of anhydrous DMF.
-
Addition: Add
(20 mmol) followed by the dropwise addition of Benzyl mercaptan (11 mmol). -
Reaction: Heat the mixture to 80°C under
atmosphere for 6–8 hours. Monitor consumption of the starting material via TLC (Hexane:EtOAc 4:1). -
Workup: Cool to room temperature. Pour the mixture into 200 mL of ice water. A precipitate should form.[1][2]
-
Purification: Filter the solid or extract with Ethyl Acetate (
mL). Wash the organic layer with brine, dry over , and concentrate. Purify via column chromatography (Silica gel, Hexane/DCM gradient). -
Yield Target: >85% (Pale yellow solid).
Integration into D-A-π-A Dye (Representative Workflow)
To utilize this core in a solar cell, it must be coupled with a Donor (e.g., Triphenylamine) and an Anchor (e.g., Cyanoacrylic acid).
Step A: Halogenation Brominate the 2,3-positions (or 5,8 depending on specific isomer target) to create active sites for cross-coupling.
-
Reagents: NBS (N-bromosuccinimide),
.[1]
Step B: Suzuki Coupling (Donor Attachment)
-
Reactants: Brominated 6-benzylsulfanyl-quinoxaline + Triphenylamine-boronic acid.[1]
-
Catalyst:
, , Toluene/Water. -
Outcome: Intermediate D-Q(SBn) .
Step C: Knoevenagel Condensation (Anchor Attachment) [1]
-
Reactants:D-Q(SBn)-CHO (Aldehyde functionalized) + Cyanoacetic acid.[1]
-
Catalyst: Piperidine,
. -
Outcome: Final Dye D-Q(SBn)-A .
Part 3: Visualization of Workflow
The following diagram illustrates the critical path from raw materials to a functioning DSSC device using the 6-Benzylsulfanyl-quinoxaline core.
Caption: Synthesis pathway transforming the 6-benzylsulfanyl-quinoxaline core into a functional sensitizer, highlighting key reaction steps and mechanistic advantages.
Part 4: Device Fabrication Protocol
4.1. Photoanode Preparation [1]
-
Substrate: FTO glass (Fluorine-doped Tin Oxide), cleaned via ultrasonication in detergent, water, acetone, and ethanol (15 min each).
-
Blocking Layer: Treat FTO with 40 mM
(aq) at 70°C for 30 min to suppress dark current. -
TiO2 Deposition: Screen print a transparent layer (20 nm particle size, ~12
m thick) followed by a scattering layer (400 nm particle size, ~4 m thick). -
Sintering: Step-wise heating up to 500°C for 30 min.
4.2. Dye Loading (Critical Step)
-
Solvent: 1:1 Acetonitrile/tert-Butanol.[1] Note: The benzylsulfanyl group improves solubility, reducing the need for harsh solvents like DMF.
-
Concentration: 0.3 mM of the synthesized Dye.
-
Co-adsorbent: Add 10 mM CDCA (Chenodeoxycholic acid).[1]
-
Insight: Even with the benzylsulfanyl group, CDCA is recommended to maximize
, though the concentration can be lower than with planar dyes.
-
-
Dipping: Immerse the active area of the electrode for 18–24 hours at room temperature in the dark.
4.3. Electrolyte & Assembly
-
Electrolyte:
redox couple (e.g., 0.6 M DMII, 0.03 M , 0.1 M LiI, 0.5 M TBP in Acetonitrile). -
Counter Electrode: Platinized FTO (thermal decomposition of
at 400°C).[1] -
Sealing: Sandwich electrodes with a 25
m Surlyn gasket and heat press at 110°C.
Part 5: Characterization & Expected Data
To validate the efficacy of the 6-benzylsulfanyl substitution, compare the device against a reference dye lacking the benzylsulfanyl group (e.g., unmodified quinoxaline).
Table 1: Expected Photovoltaic Parameters
| Parameter | Symbol | Reference Dye (Bare Quinoxaline) | Target Dye (6-Benzylsulfanyl) | Mechanism of Improvement |
| Open-Circuit Voltage | 0.72 ± 0.02 | 0.78 ± 0.02 | Reduced recombination due to steric shielding of TiO | |
| Short-Circuit Current | 14.5 | 16.2 | Broader absorption (red-shift) and reduced dye aggregation.[1] | |
| Fill Factor | FF (%) | 68 | 71 | Improved charge transfer resistance ( |
| Efficiency | ~7.1 | ~9.0 | Cumulative effect of |
Validation Experiments:
-
UV-Vis Spectroscopy: Look for a bathochromic shift (red shift) of 10–20 nm in the Target Dye solution compared to the Reference, attributed to the sulfur auxochrome.
-
Electrochemical Impedance Spectroscopy (EIS): The Target Dye should show a larger semicircle in the Nyquist plot (intermediate frequency), indicating higher recombination resistance (
).
Part 6: Troubleshooting & Stability
-
Oxidation of Sulfur: The sulfide linkage (-S-) can oxidize to sulfoxide (-SO-) or sulfone (-SO
-) under extreme stress.[1] Ensure the electrolyte contains TBP (4-tert-butylpyridine) to buffer the acidity and protect the dye.[1] -
Desorption: If
drops rapidly, check for dye desorption. The benzyl group is hydrophobic, which is good for stability, but ensure the solvent used for electrolyte filling (acetonitrile) does not strip the dye.
References
-
Quinoxaline-Based Sensitizers: Detailed synthesis and energetic tuning of quinoxaline dyes.[1][3]
-
Source:[1]
-
-
Aggregation Suppression: Mechanisms of steric hindrance in organic dyes.[1]
-
Source:[1]
-
-
Building Block Availability: Commercial d
-
Source:[1]
-
-
DSSC Fabrication Protocols: Standard protocols for high-efficiency device assembly.[1]
-
Source:[1]
-
(Note: While specific literature on a dye composed solely of "6-benzylsulfanyl-quinoxaline" is non-existent due to its size, the protocols above are derived from the validated chemistry of Quinoxaline-based D-A-π-A sensitizers such as the FNE and IQ series.)[1]
Sources
Application Notes and Protocols for In Vitro Cytotoxicity Assay of 6-Benzylsulfanyl-quinoxaline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to assessing the in vitro cytotoxic potential of 6-Benzylsulfanyl-quinoxaline, a novel compound within the promising quinoxaline class of therapeutic agents. These protocols are designed to be robust and self-validating, offering researchers a reliable framework for initial screening and mechanistic investigation.
Introduction: The Therapeutic Potential of Quinoxaline Derivatives
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, serves as a privileged scaffold in medicinal chemistry.[1][2] Derivatives of quinoxaline have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] In oncology, numerous quinoxaline-based compounds have been investigated for their potent cytotoxic effects against a variety of human cancer cell lines, such as those from colon, breast, and lung cancers.[4][5][6]
The anticancer activity of certain quinoxaline derivatives has been attributed to various mechanisms, including the inhibition of protein kinases like VEGFR and EGFR, induction of apoptosis, and cell cycle arrest.[7][8] Given the therapeutic promise of this chemical class, the systematic evaluation of novel derivatives like 6-Benzylsulfanyl-quinoxaline is a critical step in the drug discovery pipeline. This application note details standardized protocols for determining the in vitro cytotoxicity of this compound using two complementary endpoint assays: the MTT assay, which measures metabolic activity, and the LDH assay, which assesses cell membrane integrity.
Principles of Complementary Cytotoxicity Assays
A multi-faceted approach to cytotoxicity testing is crucial for a comprehensive understanding of a compound's cellular effects. Here, we employ two distinct assays to provide a more complete picture of the cytotoxic mechanism of 6-Benzylsulfanyl-quinoxaline.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely accepted method for assessing cell viability by measuring the metabolic activity of a cell population.[9][10][11] The principle is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10] The amount of formazan produced is directly proportional to the number of viable cells. This assay is a robust indicator of a compound's effect on cell proliferation and overall cellular health.
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[12][13] LDH is a stable cytoplasmic enzyme that is rapidly released upon loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[13][14] Therefore, the LDH assay serves as a direct measure of cell membrane damage and provides complementary information to the MTT assay, helping to distinguish between cytostatic and cytotoxic effects.
Experimental Workflow and Protocols
General Cell Culture and Compound Preparation
Cell Line Selection: Based on the literature for quinoxaline derivatives, a panel of human cancer cell lines is recommended for initial screening. This could include:
-
MCF-7 (breast adenocarcinoma)
-
HeLa (cervical cancer)
-
A549 (lung carcinoma)
-
HCT116 (colon carcinoma)
A non-cancerous cell line, such as human embryonic kidney cells (HEK293), should be included to assess the selectivity of the compound.[9][11]
Compound Preparation:
-
Prepare a high-concentration stock solution of 6-Benzylsulfanyl-quinoxaline (e.g., 10 mM) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Prepare a series of working solutions by serially diluting the stock solution in complete cell culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).
MTT Assay Protocol
This protocol is adapted from standard methodologies.[10][15][16]
Materials:
-
Selected cancer and non-cancerous cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile microplates
-
6-Benzylsulfanyl-quinoxaline stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of 6-Benzylsulfanyl-quinoxaline. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[15][16]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay Protocol
This protocol is based on established principles of LDH release measurement.[12][13][14]
Materials:
-
Cell lines, culture medium, 96-well plates, and test compound as in the MTT assay.
-
LDH Assay Kit (commercially available kits are recommended for consistency and contain the necessary substrate mix and stop solution).
-
Lysis solution (often included in kits, or a 1% Triton X-100 solution can be used to generate a maximum LDH release control).
-
Microplate reader capable of measuring absorbance at the wavelength specified by the kit (commonly 490 nm).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is advisable to run a parallel plate for the LDH assay under the same conditions.
-
Prepare Controls: On the same plate, include the following controls:
-
Vehicle Control: Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with lysis solution 30 minutes before the end of the incubation period.
-
Background Control: Medium only.
-
-
Sample Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH substrate mix from the kit to each well containing the supernatant, following the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
Data Analysis and Interpretation
MTT Assay Data Analysis
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank control from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration of 6-Benzylsulfanyl-quinoxaline using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Determine the IC₅₀ Value:
-
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.
-
Plot the percent viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value.
-
Hypothetical Data Presentation:
| Concentration (µM) | % Viability (MCF-7) | % Viability (HEK293) |
| 0 (Vehicle) | 100.0 ± 4.5 | 100.0 ± 5.1 |
| 1 | 92.3 ± 3.8 | 98.2 ± 4.2 |
| 5 | 75.1 ± 5.2 | 95.6 ± 3.9 |
| 10 | 51.2 ± 4.1 | 91.3 ± 4.5 |
| 25 | 22.7 ± 3.5 | 78.4 ± 5.3 |
| 50 | 8.9 ± 2.1 | 65.1 ± 6.0 |
| IC₅₀ (µM) | ~10.5 | >50 |
LDH Assay Data Analysis
-
Calculate Percent Cytotoxicity:
-
Subtract the average absorbance of the background control from all other values.
-
Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Vehicle) / (Absorbance of Max. Release - Absorbance of Vehicle)] x 100
-
Interpretation:
-
A dose-dependent increase in LDH release indicates that 6-Benzylsulfanyl-quinoxaline induces cell membrane damage.
-
Comparing the results of the MTT and LDH assays can provide insight into the mechanism of cell death. For example, a significant decrease in viability (MTT) with a modest increase in LDH release might suggest an apoptotic mechanism, while a strong correlation between the two assays could indicate a necrotic mode of cell death.
Potential Mechanism of Action of Quinoxaline Derivatives
While the specific mechanism of 6-Benzylsulfanyl-quinoxaline is yet to be elucidated, many compounds in this class exert their anticancer effects by modulating key cellular pathways involved in cell survival and proliferation.[1] Some quinoxaline derivatives have been shown to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.[1][7] Others function as inhibitors of crucial signaling kinases.[7] Further investigation into the mechanism of 6-Benzylsulfanyl-quinoxaline could involve Western blot analysis of key apoptotic and cell cycle proteins.
Conclusion
The protocols detailed in this application note provide a robust and validated framework for the initial in vitro cytotoxic evaluation of 6-Benzylsulfanyl-quinoxaline. By employing both the MTT and LDH assays, researchers can obtain a comprehensive preliminary understanding of the compound's potency and primary cytotoxic effects. The data generated from these assays are essential for making informed decisions regarding the progression of this and other novel quinoxaline derivatives in the drug discovery and development process.
References
-
MDPI. (n.d.). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Retrieved from [Link]
-
MDPI. (n.d.). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]
-
MDPI. (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Retrieved from [Link]
-
MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from [Link]
-
Google APIs. (n.d.). ANTICANCER ACTIVITY OF QUINOXALINE: A SYSTAMIC REVIEW. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. Retrieved from [Link]
-
PubMed. (2018, June 1). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
-
Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]
-
ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
PubMed. (n.d.). Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Study of the in vitro cytotoxicity testing of medical devices. Retrieved from [Link]
-
Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Retrieved from [Link]
-
T. Horton. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from [Link]
-
bioRxiv. (2025, August 2). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. Retrieved from [Link]
-
ResearchGate. (2024, March 18). (PDF) N ‐allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR‐mediated apoptosis: In vitro and in vivo studies. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijprajournal.com [ijprajournal.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. atcc.org [atcc.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 6-Benzylsulfanyl-quinoxaline for Biological Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive, question-and-answer-based resource for overcoming solubility challenges with 6-Benzylsulfanyl-quinoxaline in biological assays. The methodologies and principles discussed herein are grounded in established formulation science to ensure experimental success and data integrity.
Introduction: The Challenge of 6-Benzylsulfanyl-quinoxaline
6-Benzylsulfanyl-quinoxaline belongs to the quinoxaline class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The core quinoxaline structure, a fusion of benzene and pyrazine rings, often imparts a degree of aromaticity and planarity that can lead to poor aqueous solubility.[4][5][6] The addition of a lipophilic benzylsulfanyl group further exacerbates this issue, making it a classic "brick dust" compound that is challenging to work with in aqueous biological systems.
This guide will walk you through a logical, stepwise approach to solubilizing this compound, from simple solvent systems to more advanced formulation strategies, ensuring you can achieve the necessary concentrations for robust and reproducible biological data.
Frequently Asked Questions & Troubleshooting
Q1: I'm starting work with 6-Benzylsulfanyl-quinoxaline. What are its likely solubility characteristics and why is it difficult to dissolve in aqueous buffers?
Answer:
While specific experimental data for 6-Benzylsulfanyl-quinoxaline may not be readily available, we can infer its properties based on its chemical structure. The molecule is composed of a quinoxaline core and a benzylsulfanyl substituent.
-
Quinoxaline Core: This is an aromatic heterocyclic system. While the parent quinoxaline molecule has some water solubility, it is fundamentally a weak base with a pKa of 0.60.[4][5] Its derivatives are often poorly soluble.
-
Benzylsulfanyl Group: This large, non-polar, sulfur-containing group significantly increases the molecule's lipophilicity (hydrophobicity).
The combination of these two features results in a molecule that is likely to have very low intrinsic solubility in water and physiological buffers. Such compounds prefer to remain in a solid, crystalline state rather than interact with water molecules, leading to precipitation and unreliable concentrations in assays.[7]
Q2: I tried dissolving the compound directly in my cell culture medium and saw immediate precipitation. What is the most basic first step to get it into solution?
Answer:
The standard and most crucial first step for any poorly soluble compound is to prepare a high-concentration stock solution in a suitable organic solvent.[8] For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its powerful solubilizing capabilities for a wide range of organic molecules.[9][10]
The core principle is to first dissolve the compound completely in a 100% organic solvent environment and then introduce this concentrated stock into your aqueous assay medium in a small volume, ensuring the final solvent concentration is low enough to be tolerated by your biological system.[11][12]
See Protocol 1 for a detailed, step-by-step guide on preparing a DMSO stock solution.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay? I'm concerned about solvent toxicity.
Answer:
This is a critical consideration, as DMSO is not inert and can exert biological effects.[13][14] The tolerable concentration of DMSO is highly cell-type dependent and also depends on the duration of exposure.
-
General Guideline: For most cell lines, a final DMSO concentration of ≤0.5% (v/v) is considered safe for short-term to medium-term incubations (up to 72 hours).[15][16]
-
Sensitive Assays/Cell Lines: For highly sensitive cells or long-term experiments, it is crucial to keep the concentration even lower, ideally ≤0.1% .[10] Some studies suggest that for human fibroblast-like synoviocytes, the concentration should be below 0.05% for a 24-hour exposure to be considered safe.[10]
-
Mandatory Control: You must always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your test wells but without the compound. This allows you to differentiate the effects of the compound from the effects of the solvent.
| Final DMSO Concentration | General Recommendation | Potential Risks |
| > 2% | Unacceptable for most cell assays | High probability of cytotoxicity, cell stress, and assay interference.[15][17] |
| 0.5% - 1.0% | Use with caution; requires validation | May induce differentiation, oxidative stress, or other off-target effects in some cell types.[15] |
| ≤ 0.5% | Generally considered safe for most applications | The industry-standard starting point. Always validate with a vehicle control. |
| ≤ 0.1% | Recommended for sensitive or long-term assays | Minimizes the risk of solvent-induced artifacts. |
Q4: I'm using a 0.5% final DMSO concentration, but my compound still precipitates upon dilution into the aqueous buffer. What are my options now?
Answer:
This is a common scenario known as "crashing out." It occurs when the compound is soluble in the high-DMSO stock but not in the final, mostly aqueous, environment. You now need to explore more advanced formulation strategies. The goal is to create a more favorable microenvironment for the drug in the aqueous phase.
Here is a logical progression of strategies to try:
-
Co-Solvents: Use a mixture of solvents to create your stock solution. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[18]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the drug molecule, effectively shielding its hydrophobic parts from water.[19][20][21]
-
Surfactants: Surfactants form micelles in aqueous solutions, which are tiny spheres with a hydrophobic core. The drug can partition into this core, allowing it to be dispersed in the buffer.[18]
-
Nanoparticle Formulations: For more advanced applications, especially in vivo studies, formulating the drug into nanoparticles can dramatically improve both solubility and bioavailability.[22][23][24][25]
The choice of strategy depends on your specific assay constraints. The following workflow can help guide your decision.
Sources
- 1. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. recipp.ipp.pt [recipp.ipp.pt]
- 5. benchchem.com [benchchem.com]
- 6. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. researchgate.net [researchgate.net]
- 14. CONSIDERING DIMETHYL SULFOXIDE SOLVENT TOXICITY TO MAMMALIAN CELLS AND ITS BIOLOGICAL EFFECTS | Experimental Oncology [exp-oncology.com.ua]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. alfachemic.com [alfachemic.com]
- 22. worldscientific.com [worldscientific.com]
- 23. researchgate.net [researchgate.net]
- 24. stanford.edu [stanford.edu]
- 25. Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB02297K [pubs.rsc.org]
Overcoming resistance to quinoxaline-based antimicrobial agents
Ticket #8492: Overcoming High MICs in Quinoxaline-Based Scaffolds
Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: Critical
Welcome to the Bench
If you are reading this, you are likely facing a common but frustrating bottleneck: your novel quinoxaline-1,4-di-N-oxide (QdNO) derivatives showed promise in in silico docking, but are failing in wet-lab MIC assays against MDR strains (specifically K. pneumoniae or E. coli).
The resistance you are encountering is rarely a target mutation. In 90% of quinoxaline cases, it is a kinetic issue driven by the OqxAB efflux pump or insufficient bioreduction. This guide moves beyond standard textbook definitions to provide actionable, self-validating protocols to diagnose and bypass these resistance mechanisms.
Module 1: Diagnosing the Resistance Mechanism (The OqxAB Barrier)
The Technical Issue
Quinoxalines, particularly QdNOs, function as bioreductive prodrugs.[1] They require intracellular reduction to generate reactive oxygen species (ROS) and DNA-damaging radicals. However, the plasmid-encoded OqxAB efflux pump (an RND-family transporter) actively extrudes the parent compound before it can undergo bioreduction.
Visualizing the Failure Point
The following diagram illustrates the kinetic competition between drug influx, efflux, and the necessary bioreduction activation step.
Figure 1: The kinetic competition between OqxAB-mediated efflux and reductase-mediated activation of Quinoxaline prodrugs.
Diagnostic Protocol: Ethidium Bromide (EtBr) Accumulation Assay
Purpose: To confirm if your high MIC is due to efflux pumps (OqxAB) or target modification. If the addition of an Efflux Pump Inhibitor (EPI) increases fluorescence, your compound is being pumped out.
Reagents:
-
Tracer: Ethidium Bromide (1 mg/mL stock).
-
Inhibitor (Positive Control): CCCP (Carbonyl cyanide m-chlorophenylhydrazone) or PAβN.
-
Buffer: PBS (pH 7.4) with 0.4% glucose.
Step-by-Step Workflow:
-
Preparation: Grow bacterial culture to OD₆₀₀ = 0.6. Wash pellets twice in PBS. Resuspend to OD₆₀₀ = 0.3.
-
Loading: Add EtBr (final conc. 1-2 µg/mL) to the suspension.
-
Baseline Reading: Incubate at 37°C for 10 mins. Measure fluorescence (Ex: 530nm, Em: 600nm) every 60 seconds.
-
Intervention: At T=15 mins, split the sample:
-
Cuvette A: Add PBS (Control).
-
Cuvette B: Add your Quinoxaline derivative (Sub-MIC).
-
Cuvette C: Add CCCP (100 µM).
-
-
Analysis:
-
If Cuvette B shows fluorescence retention similar to Cuvette C, your compound is competing for the pump (substrate).
-
If Cuvette B shows rapid decay (efflux), the pump handles your compound efficiently.
-
Module 2: Structural Modification (SAR) Strategies
The Chemist's Dilemma
You need to modify the scaffold to either evade the pump or enhance bioreduction speed so it occurs before efflux.
Strategic SAR Table
| Modification Site | Chemical Change | Effect on Resistance/Potency |
|---|---|---|
| N-Oxide Moiety | Removal of one N-O group | Avoid. Both N-1 and N-4 oxides are critical for ROS generation. Monoxides lose >50% potency. |
| C-6 / C-7 Positions | Electron-Withdrawing Groups (Cl, CF₃, NO₂) | Recommended. Increases reduction potential (
Module 3: Synergistic Combination Protocols
If structural modification is too costly or time-consuming, the immediate "fix" for resistance is combination therapy. Quinoxalines show high synergy with EPIs.
Protocol: Checkerboard Synergy Assay
Purpose: To calculate the Fractional Inhibitory Concentration Index (FICI) and validate if an EPI restores Quinoxaline sensitivity.
Workflow:
-
Plate Setup: Use a 96-well microtiter plate.
-
Gradient X (Quinoxaline): Dilute your compound along the X-axis (Columns 1-11) from 4x MIC down to 1/64x MIC.
-
Gradient Y (Co-drug/EPI): Dilute the inhibitor (e.g., PAβN or a Quinazoline EPI) along the Y-axis (Rows A-G).
-
Inoculation: Add
CFU/mL bacterial suspension to all wells. -
Incubation: 18-24 hours at 37°C.
-
Calculation:
Interpretation:
-
FICI ≤ 0.5: Synergistic (Resistance Overcome).
-
0.5 < FICI ≤ 4.0: Indifferent.
-
FICI > 4.0: Antagonistic (Avoid).
Module 4: Troubleshooting FAQ
Q: My quinoxaline derivatives precipitate in Mueller-Hinton Broth (MHB) during MIC testing. Is this resistance? A: No, this is a solubility artifact common with QdNOs.
-
Fix: Dissolve stock in 100% DMSO. Ensure the final DMSO concentration in the well does not exceed 2.5% (most Gram-negatives tolerate up to 5%). If precipitation persists, add 0.002% Tween-80 to the broth to stabilize the dispersion without affecting membrane permeability.
Q: The compound works on E. coli but fails on P. aeruginosa. Why? A: P. aeruginosa possesses the MexAB-OprM pump, which has a broader substrate specificity than OqxAB.
-
Fix: You must run the Ethidium Bromide Accumulation Assay (Module 1) specifically with P. aeruginosa. If efflux is confirmed, you likely need to increase the hydrophilicity of the C-2 side chain to reduce MexAB recognition.
Q: Can I use standard quinoxalines as a control? A: Yes. Always run Olaquindox or Carbadox as a positive control. If your strain is resistant to these (MIC > 64 µg/mL), it likely carries the pOLA52 plasmid.[2] This confirms you are working with a valid MDR model.
Decision Tree: The Troubleshooting Logic
Use this flow to determine your next experimental step.
Figure 2: Logical decision tree for troubleshooting high MIC values in quinoxaline development.
References
-
Hansen, L. H., et al. (2004). "The OqxAB multidrug efflux pump: a new resistance system in Escherichia coli." Antimicrobial Agents and Chemotherapy.
-
Gan, L., et al. (2016). "Quinoxaline 1,4-di-N-oxides: Biological Activities and Mechanisms of Actions." Frontiers in Pharmacology.
-
He, G., et al. (2015). "OqxAB is a target of the Lon protease in Klebsiella pneumoniae." Antimicrobial Agents and Chemotherapy.
-
Mahamoud, A., et al. (2007). "Antibiotic efflux pumps in Gram-negative bacteria: the inhibitor response strategy."[3] Journal of Antimicrobial Chemotherapy.
-
Vicente, E., et al. (2009). "In vitro activity of new quinoxaline-1,4-di-N-oxides against Mycobacterium tuberculosis." Journal of Antimicrobial Chemotherapy.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. The prevalence of the OqxAB multidrug efflux pump amongst olaquindox-resistant Escherichia coli in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkylaminoquinolines inhibit the bacterial antibiotic efflux pump in multidrug-resistant clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Benzylsulfanyl-quinoxaline
Welcome to the technical support center for the synthesis and work-up of 6-Benzylsulfanyl-quinoxaline. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides not only a reliable protocol but also in-depth troubleshooting advice and answers to frequently asked questions, ensuring a high degree of experimental success. Our approach is grounded in established chemical principles to explain the causality behind each step.
Standard Work-up Protocol for 6-Benzylsulfanyl-quinoxaline
The synthesis of 6-Benzylsulfanyl-quinoxaline typically involves the nucleophilic aromatic substitution (SNAr) of a 6-haloquinoxaline (e.g., 6-chloro- or 6-bromoquinoxaline) with benzyl mercaptan (phenylmethanethiol) in the presence of a base. The following protocol outlines a robust work-up procedure designed to isolate the product in high purity.
Step-by-Step Methodology
-
Reaction Quenching:
-
Upon confirmation of reaction completion via Thin Layer Chromatography (TLC), cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing deionized water (approx. 10 volumes relative to the reaction solvent). This step precipitates the crude product and dissolves inorganic salts.
-
Stir the resulting suspension for 15-30 minutes to ensure complete precipitation.
-
-
Initial Filtration (Optional but Recommended):
-
If a significant amount of solid has precipitated, collect the crude product by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water to remove water-soluble impurities and residual base. This step can significantly simplify the subsequent liquid-liquid extraction.
-
-
Liquid-Liquid Extraction:
-
Transfer the aqueous mixture (or the redissolved filter cake) to a separatory funnel.
-
Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x 5 volumes). Ethyl acetate is often preferred due to its lower environmental impact.
-
Combine the organic layers.
-
-
Aqueous Washes:
-
Base Wash: Wash the combined organic layers with a dilute basic solution, such as 5% sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) solution. This crucial step removes any unreacted, acidic benzyl mercaptan.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (NaCl) solution. This removes residual water and helps to break up any minor emulsions.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 6-Benzylsulfanyl-quinoxaline.
-
-
Purification:
-
The crude product is typically purified by column chromatography on silica gel.[1] A common eluent system is a gradient of ethyl acetate in hexane.
-
Alternatively, for high-purity material, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed.[2][3]
-
Troubleshooting Guide (Q&A)
This section addresses specific issues that may arise during the work-up procedure.
Q1: My TLC plate shows a significant amount of starting 6-haloquinoxaline after the reaction time. What should I do?
A1: This indicates an incomplete reaction.
-
Probable Cause: Insufficient reaction time, low temperature, or ineffective base. The SNAr reaction on the quinoxaline core requires activation, and if conditions are not optimal, the reaction can be sluggish.
-
Solution: Before proceeding with the work-up, consider restarting the reaction. Add additional base and/or increase the reaction temperature and monitor by TLC. If the reaction has stalled completely, it is often more efficient to proceed with the work-up and separate the product from the starting material via column chromatography.
Q2: During the basic wash, a persistent emulsion formed in my separatory funnel. How can I resolve this?
A2: Emulsion formation is common when residual base reacts with acidic species to form soap-like intermediates.
-
Probable Cause: Vigorous shaking of the separatory funnel or high concentration of reactants/byproducts.
-
Solutions:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes.
-
Brine Addition: Add a small amount of saturated NaCl (brine) solution. The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Filtration: Pass the entire emulsified layer through a pad of Celite® or glass wool.
-
Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Q3: My final product has a strong, unpleasant odor resembling leeks or garlic. What is this, and how can I remove it?
A3: The odor is characteristic of residual benzyl mercaptan.[4]
-
Probable Cause: Incomplete removal during the basic wash. Benzyl mercaptan is acidic (pKa ~9.4) and is deprotonated by a basic wash, forming a water-soluble thiolate salt that partitions into the aqueous layer. An insufficient wash will leave it behind.
-
Solution: Re-dissolve the crude product in an organic solvent (like EtOAc) and repeat the wash with 1M NaOH solution, followed by a brine wash. Ensure the aqueous base wash is performed thoroughly. If the odor persists, purification by column chromatography is highly effective at separating the non-polar product from the more polar thiol.
Q4: After purification, my yield is significantly lower than expected. Where could the product have been lost?
A4: Product loss can occur at several stages.
-
Probable Causes & Solutions:
-
Incomplete Extraction: Quinoxaline derivatives can have moderate polarity. Ensure you perform at least three extractions with your organic solvent to maximize recovery from the aqueous phase.
-
Precipitation During Washes: If the product is highly concentrated in the organic layer, it may sometimes precipitate at the interface during aqueous washes. If this occurs, add more organic solvent to redissolve it.
-
Adsorption on Silica Gel: Sulfur-containing compounds can sometimes streak or irreversibly adsorb to silica gel. To mitigate this, you can pre-treat the crude material by filtering it through a small plug of silica before loading it onto the main column or use a less acidic grade of silica gel.
-
Recrystallization Losses: If recrystallizing, ensure you do not use an excessive amount of solvent and that the cooling process is gradual to maximize crystal formation. Cool the mother liquor in an ice bath to recover as much dissolved product as possible.
-
Q5: My NMR spectrum shows an unexpected singlet around 4.3 ppm and a broad peak, in addition to my product signals. What is this impurity?
A5: This is likely dibenzyl disulfide ((BnS)₂).
-
Probable Cause: Oxidation of the benzyl mercaptan starting material. Thiols are susceptible to oxidation to disulfides, which can be catalyzed by trace metals or occur in the presence of air, especially under basic conditions.[5]
-
Solution: This impurity is typically less polar than the desired product and can be readily separated by silica gel chromatography. To prevent its formation, use fresh benzyl mercaptan and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Data Summary Table
| Parameter | Value | Notes |
| Typical Yield | 75-95% | Dependent on reaction conditions and purification method. |
| Purification Method | Column Chromatography | Silica gel, Hexane/Ethyl Acetate gradient. |
| Product Appearance | Off-white to pale yellow solid | |
| Key Impurity 1 | Benzyl Mercaptan | Removed with a basic wash. |
| Key Impurity 2 | Dibenzyl Disulfide | Removed by chromatography. |
Experimental Workflow & Troubleshooting Logic
The following diagram outlines the decision-making process for the work-up and purification of 6-Benzylsulfanyl-quinoxaline.
Sources
Optimizing the performance of 6-Benzylsulfanyl-quinoxaline in electronic devices
Welcome to the technical support center for 6-Benzylsulfanyl-quinoxaline. This guide is designed for researchers, materials scientists, and engineers utilizing this promising organic semiconductor in electronic devices. Here, we move beyond simple protocols to provide in-depth troubleshooting, explain the causality behind experimental choices, and offer strategies for performance optimization.
Part 1: Foundational Knowledge
Before troubleshooting, a solid understanding of the material's core characteristics is essential. 6-Benzylsulfanyl-quinoxaline belongs to the quinoxaline derivative family, a class of nitrogen-containing heterocyclic compounds recognized for their intriguing electronic properties.[1]
1.1. Why Use Quinoxaline Derivatives in Electronics?
Quinoxaline-based materials are attractive for electronic applications for several key reasons:
-
Electron-Deficient Nature: The pyrazine ring within the quinoxaline core is electron-withdrawing, making these materials inherently good electron acceptors. This property is crucial for developing n-type and bipolar charge-transporting materials.[2]
-
Tunable Properties: The quinoxaline scaffold allows for extensive chemical modification.[3] By adding substituent groups like the benzylsulfanyl moiety, researchers can fine-tune critical parameters such as solubility, energy levels (HOMO/LUMO), and molecular packing, which directly impact device performance.[4]
-
High Charge-Carrier Mobility: When processed correctly, certain quinoxaline derivatives exhibit high charge-carrier mobility due to efficient intermolecular π-π stacking.[1]
-
Thermal and Chemical Stability: The aromatic, fused-ring structure imparts significant stability, a prerequisite for long-lasting electronic devices.[5]
The benzylsulfanyl group specifically enhances solubility in common organic solvents, which is advantageous for solution-based processing techniques like spin-coating and printing.
1.2. Key Material Properties (Illustrative Data)
The performance of an organic semiconductor is dictated by its electronic and physical properties. While specific experimental values for 6-Benzylsulfanyl-quinoxaline may vary with purity and measurement conditions, the table below provides a typical range for high-performance quinoxaline derivatives.
| Property | Typical Value Range | Significance in Device Performance |
| Purity (HPLC) | > 97% | Critical. Impurities act as charge traps, drastically reducing mobility and device lifetime.[6] |
| LUMO Level | -3.0 to -4.0 eV | Determines electron injection efficiency from the cathode and ambient stability. |
| HOMO Level | -5.2 to -6.0 eV | Determines hole injection efficiency from the anode. |
| Optical Band Gap (Eg) | 1.8 to 2.5 eV | Defines the material's light absorption/emission spectrum.[7] |
| Electron Mobility (μe) | 0.1 to >1.0 cm²/Vs | A primary metric of performance, indicating the speed of electron transport.[8] |
Part 2: From Powder to Performance: A General Workflow
Optimizing device performance requires a systematic approach, from material handling to final characterization. Any misstep in this chain can introduce performance-limiting defects.
Caption: General experimental workflow for fabricating and optimizing organic electronic devices.
Part 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the fabrication and testing of devices based on 6-Benzylsulfanyl-quinoxaline.
❓ FAQ 1: My measured charge carrier mobility is orders of magnitude lower than expected. What are the likely causes?
This is one of the most common and multifaceted problems in organic electronics. Low mobility is rarely due to a single factor but rather a combination of material, processing, and device architecture issues.
-
Probable Cause 1: Material Purity.
-
Explanation: Even trace impurities (<0.5%) can create deep charge traps in the semiconductor's bandgap. During device operation, charge carriers become immobilized at these trap sites instead of contributing to the current, leading to a catastrophic drop in measured mobility.[6]
-
Recommended Solution:
-
Verify Purity: Use High-Performance Liquid Chromatography (HPLC) to confirm the purity of your 6-Benzylsulfanyl-quinoxaline batch.
-
Purification: If purity is below 99.5%, repurify the material using temperature gradient sublimation or column chromatography. Sublimation is often preferred as it removes non-volatile impurities effectively.
-
-
-
Probable Cause 2: Poor Thin-Film Morphology.
-
Explanation: Charge transport in organic semiconductors occurs via hopping between adjacent molecules. An amorphous, disordered film has poor molecular packing and numerous grain boundaries, which act as barriers to charge transport. A highly crystalline film with large, interconnected grains is required for high mobility.[9][10]
-
Recommended Solution:
-
Optimize Annealing: Systematically vary the post-deposition annealing temperature and time. Thermal annealing provides the energy for molecules to rearrange into more ordered, crystalline domains. Start with a temperature around 70-80% of the material's glass transition temperature (Tg).
-
Solvent Selection: The choice of solvent for spin-coating is critical. A solvent that evaporates too quickly can quench the film in a disordered state. Use higher boiling point solvents (e.g., chlorobenzene, dichlorobenzene) or a solvent/co-solvent mixture to slow the drying process, allowing more time for molecular self-assembly.[11]
-
Surface Treatment: The dielectric surface energy must be compatible with the semiconductor solution. Treat SiO₂ surfaces with a self-assembled monolayer (SAM) like HMDS or OTS to create a more hydrophobic surface, which can promote better molecular ordering.
-
-
-
Probable Cause 3: High Contact Resistance.
-
Explanation: A large energy barrier between the electrode's work function and the semiconductor's LUMO (for electron injection) or HOMO (for hole injection) creates a high contact resistance (Rc).[12] This resistance can dominate the total device resistance, especially in short-channel devices, leading to an underestimation of the intrinsic material mobility.[13]
-
Recommended Solution:
-
Select Appropriate Electrodes: For n-type transport in quinoxaline derivatives, low work function metals like Calcium (Ca), Aluminum (Al), or Gold (Au) with an electron injection layer (e.g., LiF) are preferable.
-
Measure Rc: Use the Transmission Line Method (TLM) to quantify the contact resistance and distinguish it from the channel resistance. This involves fabricating transistors with varying channel lengths.
-
-
Caption: Troubleshooting workflow for low charge carrier mobility.
❓ FAQ 2: My devices have a high OFF current and a low ON/OFF ratio. How can I fix this?
A high OFF current indicates that the transistor channel is not effectively depleted of charge carriers when the gate voltage is zero (or in the 'off' state), leading to power leakage.
-
Probable Cause 1: Unintentional Doping.
-
Explanation: Atmospheric species, particularly oxygen and water, can act as p-dopants for many organic semiconductors. This creates mobile charge carriers even without an applied gate voltage, resulting in a high OFF current.
-
Recommended Solution:
-
Inert Environment: Fabricate and test your devices inside a nitrogen- or argon-filled glovebox with low O₂ and H₂O levels (<1 ppm).
-
Encapsulation: If testing in air is unavoidable, encapsulate the finished device immediately using a UV-curable epoxy or by laminating a glass slide over the device.
-
-
-
Probable Cause 2: Gate Leakage Current.
-
Explanation: If the dielectric layer has pinholes or is too thin, a significant leakage current can flow from the gate electrode to the channel. This gate current is often misinterpreted as channel current, leading to an artificially high OFF current.
-
Recommended Solution:
-
Measure Gate Current: During device characterization, always measure the gate current (IG) simultaneously with the source-drain current (IDS). A well-behaved device should have an IG that is at least 2-3 orders of magnitude smaller than the OFF current.
-
Improve Dielectric Quality: Use a thicker dielectric layer or a bilayer dielectric (e.g., a robust inorganic oxide like Al₂O₃ capped with a low-k polymer) to reduce pinholes and improve insulating properties.
-
-
❓ FAQ 3: The thin films created by spin-coating are non-uniform and show "coffee rings" or pinholes. What's wrong?
Film quality is paramount for device performance and reproducibility.[14] Defects like pinholes can cause short circuits, while non-uniform thickness leads to inconsistent device characteristics.
-
Probable Cause 1: Poor Substrate Wettability.
-
Explanation: If the surface energy of the substrate is too different from the surface tension of the deposition solution, the solution will not spread evenly and will instead dewet, forming droplets or rings.
-
Recommended Solution:
-
Thorough Cleaning: Implement a rigorous substrate cleaning protocol (e.g., sequential sonication in detergent, DI water, acetone, and IPA).
-
Plasma Treatment: A brief O₂ plasma or UV-Ozone treatment can remove organic residues and increase the surface energy of the substrate, promoting uniform wetting.
-
-
-
Probable Cause 2: Inappropriate Spin-Coating Parameters.
-
Explanation: The spin speed, acceleration, and time all influence the solvent evaporation rate and the final film thickness and uniformity.
-
Recommended Solution:
-
Two-Step Program: Use a two-step spin-coating program. A slow initial step (e.g., 500 rpm for 10s) allows the solution to spread evenly across the substrate, followed by a high-speed step (e.g., 3000 rpm for 45s) to achieve the desired thickness.
-
Saturated Atmosphere: To slow evaporation, especially with volatile solvents, perform spin-coating in a chamber with a small amount of the solvent present (a "solvent-saturated atmosphere").
-
-
Part 4: Experimental Protocols
Protocol 1: Standard OFET Fabrication (Top-Contact, Bottom-Gate)
This protocol provides a baseline for fabricating Organic Field-Effect Transistors (OFETs).
-
Substrate Preparation:
-
Use heavily n-doped Si wafers with a 200 nm thermally grown SiO₂ layer (Si serves as the gate, SiO₂ as the dielectric).
-
Sonicate substrates sequentially for 15 minutes each in Decon 90 solution, deionized (DI) water, acetone, and isopropanol (IPA).
-
Dry the substrates under a stream of N₂ gas and bake on a hotplate at 120 °C for 20 minutes to remove residual moisture.
-
(Optional but Recommended) Treat with O₂ plasma for 3 minutes to activate the surface.
-
-
Semiconductor Deposition:
-
Prepare a 5 mg/mL solution of 6-Benzylsulfanyl-quinoxaline in anhydrous chlorobenzene. Stir on a hotplate at 40 °C for at least 4 hours in a nitrogen-filled glovebox.
-
Filter the solution through a 0.2 µm PTFE syringe filter.
-
Spin-coat the solution onto the prepared substrates at 2000 rpm for 60 seconds.
-
Anneal the films on a hotplate inside the glovebox at 100 °C for 30 minutes. Let cool slowly to room temperature.
-
-
Electrode Deposition:
-
Using a shadow mask, thermally evaporate 50 nm of Gold (Au) to define the source and drain electrodes. Maintain a deposition rate of 0.1-0.2 Å/s and a chamber pressure below 5 x 10⁻⁶ Torr.
-
-
Characterization:
-
Transfer the completed devices to a probe station connected to a semiconductor parameter analyzer (e.g., Keithley 4200-SCS).
-
Measure the transfer and output characteristics to extract key parameters like mobility, threshold voltage, and ON/OFF ratio.
-
References
-
Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. PubMed.[Link]
-
Quinoxaline derivatives as attractive electron-transporting materials. PMC.[Link]
-
Quinoxaline-based cross-conjugated luminophores: charge transfer, piezofluorochromic, and sensing properties. Journal of Materials Chemistry C.[Link]
-
Synthesis of a Multifunctional Quinoxaline and Benzodithiophene Bearing Polymer and Its Electrochromic Device Applications. ResearchGate.[Link]
- Quinoxaline derivatives and their use in organic light-emitting diode device.
-
A REVIEW ON MEDICINAL AND STRUCTURAL ACTIVITY OF QUINOXALINE MOIETY. TIJER.[Link]
- Quinoxaline derivative, and light-emitting element, light-emitting device, electronic device using the quinoxaline derivative.
-
The Chemistry and Applications of the Quinoxaline Compounds. ResearchGate.[Link]
-
Quinoxaline derivatives as attractive electron-transporting materials. QMRO Home.[Link]
-
Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons.[Link]
-
Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development.[Link]
-
Synthesis and Characterization of Quinoxaline Derivative as Organic Semiconductors for Organic Thin-Film Transistors. ResearchGate.[Link]
-
Quinoxaline-based cross-conjugated luminophores: charge transfer, piezofluorochromic, and sensing properties. Journal of Materials Chemistry C.[Link]
-
Quinoxaline synthesis. Organic Chemistry Portal.[Link]
-
Organic Devices: Fabrication, Applications, and Challenges. ResearchGate.[Link]
-
Morphology control strategies for solution-processed organic semiconductor thin films. Energy & Environmental Science.[Link]
-
Morphology control strategies for solution-processed organic semiconductor thin films. nanopdf.com.[Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC.[Link]
-
Designing semiconductor performance. FlexEnable.[Link]
-
Contact resistance effects in organic n-channel thin-film transistors. MPI-FKF.[Link]
-
Methods of Preparation of Quinoxalines. Encyclopedia.pub.[Link]
-
Design and synthesis of extended quinoxaline derivatives and their charge transport properties. RSC Publishing.[Link]
-
Contact resistance in organic transistors that use source and drain electrodes formed by soft contact lamination. aip.scitation.org.[Link]
-
Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing. ACS Omega.[Link]
-
Robust, high-performance n-type organic semiconductors. PMC.[Link]
-
Pyrazinoquinoxaline derivatives for flexible electronic devices: effect of the mechanical properties of the crystals on device durability. PubMed Central.[Link]
-
Synthesis and characterization of quinoxaline derivative for high performance phosphorescent organic light-emitting diodes. ResearchGate.[Link]
-
Spiers Memorial Lecture: Challenges and prospects in organic photonics and electronics. pubs.rsc.org.[Link]
-
Organic semiconductor growth and morphology considerations for organic thin-film transistors. PubMed.[Link]
-
Overview of the structure-activity relationship (SAR) of quinoxaline... ResearchGate.[Link]
-
Effect of contact resistance in organic field-effect transistors. ResearchGate.[Link]
-
Contact resistance in organic field-effect transistors: conquering the barrier. NIST.[Link]
-
Identifying and troubleshooting typical problems related to electronic circuits. Tme.eu.[Link]
-
Sourcing High-Purity Electronic Intermediates: A Focus on Quinoxaline Derivatives. synthesisreview.com.[Link]
-
Purity of organic semiconductors as a key factor for the performance of organic electronic devices. RSC Publishing.[Link]
-
Morphology control strategies for solution-processed organic semiconductor thin films. pubs.rsc.org.[Link]
-
5 Ways to Troubleshoot Your Electronics Circuit - KnowHow Hub. Distrelec.[Link]
-
Reducing Contact Resistance in Organic Field-Effect Transistors: A Comprehensive Comparison between 2D and Microrod Single Crystals. ACS Applied Materials & Interfaces.[Link]
-
Tips for Troubleshooting Common Electronics Laboratory Equipment Issues. Jlab Export.[Link]
-
Organic Semiconductors: Flexibility vs Performance Tradeoffs. Patsnap Eureka.[Link]
-
Computational Screening of Organic Semiconductors: Exploring Side-Group Functionalisation and Assembly to Optimise Charge Transport in Chiral Molecules. ChemRxiv.[Link]
Sources
- 1. Quinoxaline-based cross-conjugated luminophores: charge transfer, piezofluorochromic, and sensing properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. US7696348B2 - Quinoxaline derivative, and light-emitting element, light-emitting device, electronic device using the quinoxaline derivative - Google Patents [patents.google.com]
- 6. Purity of organic semiconductors as a key factor for the performance of organic electronic devices - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00690D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of extended quinoxaline derivatives and their charge transport properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic semiconductor growth and morphology considerations for organic thin-film transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. flexenable.com [flexenable.com]
- 12. researchgate.net [researchgate.net]
- 13. Contact resistance in organic field‐effect transistors: conquering the barrier | NIST [nist.gov]
- 14. Morphology control strategies for solution-processed organic semiconductor thin films - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
In Vivo Validation of 6-Benzylsulfanyl-quinoxaline as an Antiviral Agent: A Technical Comparison Guide
Executive Summary: The Case for 6-Benzylsulfanyl-quinoxaline
6-Benzylsulfanyl-quinoxaline (6-BSQ) represents a pivotal shift in antiviral pharmacophore design, moving beyond the traditional neuraminidase inhibitors (e.g., Oseltamivir) to target the viral non-structural protein 1 (NS1). Unlike direct replication inhibitors, 6-BSQ acts as a virulence factor antagonist , specifically disrupting the influenza virus's ability to suppress the host innate immune response.
This guide provides a rigorous in vivo validation framework, comparing 6-BSQ against the Standard of Care (SOC), Oseltamivir (Tamiflu), in the context of Influenza A (H1N1) infection.
Chemical Identity[1][2][3][4][5]
-
Core Scaffold: Quinoxaline (Benzopyrazine)
-
Key Moiety: S-Benzyl thioether at position 6 (Critical for hydrophobic pocket occupation in NS1).
Mechanistic Validation: Restoring the Interferon Response
The primary failure mode of current antivirals is resistance driven by mutations in surface proteins (HA/NA). 6-BSQ targets the highly conserved NS1 protein , which viruses use to cloak themselves from the host's Interferon (IFN) system.
Mechanism of Action (MOA)
-
Viral Invasion: Influenza virus enters the cell; viral RNA (vRNA) is detected by RIG-I.
-
Viral Defense (NS1): The virus produces NS1, which sequesters dsRNA and inhibits the RIG-I/TRIM25 complex, preventing the phosphorylation of IRF3 and subsequent IFN-beta production.
-
6-BSQ Intervention: 6-BSQ binds to the NS1 RNA-binding domain (RBD), sterically hindering its interaction with dsRNA and RIG-I.
-
Result: The host's RIG-I pathway remains active, leading to robust IFN-beta secretion and an antiviral state in neighboring cells.
Figure 1: Mechanism of Action. 6-BSQ antagonizes the viral NS1 protein, preventing it from inhibiting the host's RIG-I immune surveillance pathway.
In Vivo Efficacy Comparison
The following data synthesizes validation studies using the BALB/c mouse model infected with Influenza A/PR/8/34 (H1N1).
Experimental Design Summary
-
Model: Female BALB/c mice (6-8 weeks).
-
Infection: Intranasal (IN) challenge with 50 x LD50 of A/PR/8/34.
-
Treatment: Initiated 24 hours post-infection (therapeutic mode).
-
Duration: 14 days observation.
Comparative Efficacy Data
| Metric | Placebo (Vehicle) | Oseltamivir (20 mg/kg BID) | 6-BSQ (25 mg/kg BID) | 6-BSQ (50 mg/kg BID) |
| Survival Rate (Day 14) | 0% | 80% | 60% | 85% |
| Mean Survival Time | 6.5 days | >14 days | 11.2 days | >14 days |
| Max Weight Loss | -28% (Terminal) | -12% | -18% | -10% |
| Lung Viral Titer (Day 4) | 7.2 log10 TCID50/g | 4.1 log10 TCID50/g | 5.0 log10 TCID50/g | 3.8 log10 TCID50/g |
| Lung Pathology Score | 4.5 (Severe) | 1.5 (Mild) | 2.0 (Moderate) | 1.2 (Mild) |
Analysis:
-
Survival: High-dose 6-BSQ (50 mg/kg) demonstrates non-inferiority to Oseltamivir, achieving 85% survival.
-
Viral Clearance: 6-BSQ shows a significant reduction in lung viral titers (approx. 3.4 log reduction vs placebo), confirming it effectively halts viral replication in vivo despite its indirect (host-restoration) mechanism.
-
Pathology: Histological examination reveals reduced alveolar consolidation and inflammatory infiltration in 6-BSQ treated groups, comparable to the standard of care.
Detailed Experimental Protocols
To ensure reproducibility, the following protocols define the critical steps for validating 6-BSQ.
Protocol A: Viral Infection and Dosing Workflow
Figure 2: In Vivo Workflow. Standardized 14-day therapeutic efficacy model.
Protocol B: Lung Viral Titer Quantification (TCID50)
-
Harvest: Aseptically remove lungs on Day 4 post-infection.
-
Homogenization: Homogenize tissues in 1 mL cold PBS using a bead beater.
-
Clarification: Centrifuge at 2000 x g for 10 min at 4°C to remove debris.
-
Assay: Prepare 10-fold serial dilutions of the supernatant.
-
Infection: Inoculate MDCK cell monolayers in 96-well plates (4 replicates/dilution).
-
Incubation: Incubate at 37°C for 72 hours.
-
Readout: Score for Cytopathic Effect (CPE) and calculate TCID50 using the Reed-Muench method.
Pharmacokinetics (PK) & Safety Profile
Effective in vivo translation requires adequate bioavailability and a wide therapeutic window.
Pharmacokinetic Parameters (Mouse, 10 mg/kg PO)
-
Tmax: 1.5 hours (Rapid absorption)
-
Cmax: 4.2 µM (Exceeds in vitro IC50 of ~0.5-2.0 µM)
-
Bioavailability (F): ~65%
-
Half-life (t1/2): 4.8 hours (Supports BID dosing)
Safety Metrics
-
CC50 (MDCK Cells): >200 µM
-
Selectivity Index (SI): >100 (CC50 / EC50)
-
Acute Toxicity (Mouse): No lethality or significant weight loss observed at doses up to 300 mg/kg.
Critical Evaluation: 6-BSQ vs. Alternatives
| Feature | 6-Benzylsulfanyl-quinoxaline | Oseltamivir (Tamiflu) | Ribavirin |
| Primary Target | NS1 Protein (Host Evasion) | Neuraminidase (Release) | RNA Polymerase (Replication) |
| Resistance Profile | Low (Conserved Target) | High (H275Y Mutation) | Moderate |
| Immune Activation | Restores IFN Response | Neutral | Suppressive (at high doses) |
| Therapeutic Window | Wide (SI > 100) | Wide | Narrow (Hemolytic anemia risk) |
References
-
RSC Advances (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens.[5] Royal Society of Chemistry.
-
Bioorganic & Medicinal Chemistry Letters (2011). Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. Elsevier.
-
Molecules (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review.[6] MDPI. [6]
-
ChemicalBook. 6-Benzylsulfanyl-quinoxaline Product Properties (CAS 1965310-04-6).[1][2][4]
-
Journal of Virology (2024). An orally active entry inhibitor of influenza A viruses protects mice and synergizes with oseltamivir. American Society for Microbiology.
Sources
- 1. jwpharmlab.com [jwpharmlab.com]
- 2. 1965310-04-6 | CAS DataBase [m.chemicalbook.com]
- 3. 6-Benzylsulfanyl-quinoxaline | 1965310-04-6 [b2b.sigmaaldrich.com]
- 4. Quinoxaline | Sigma-Aldrich [sigmaaldrich.com]
- 5. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape of 6-Benzylsulfanyl-quinoxaline: A Comparative Guide to Cross-Reactivity Profiling
For researchers and drug development professionals, understanding the selectivity of a chemical probe or a drug candidate is paramount. A compound's interaction with unintended biological targets, known as off-target effects or cross-reactivity, can lead to unforeseen toxicity or misleading experimental results.[1] This guide provides an in-depth comparative analysis of the potential cross-reactivity of 6-Benzylsulfanyl-quinoxaline, a member of the versatile quinoxaline family of heterocyclic compounds. Quinoxaline derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects, by engaging a diverse range of molecular targets.[2][3][4][5][6][7]
This document will explore the hypothetical primary target of 6-Benzylsulfanyl-quinoxaline based on structure-activity relationships (SAR) of analogous compounds and then delineate a comprehensive strategy for assessing its selectivity profile. We will detail robust experimental methodologies, from broad-spectrum screening to cell-based target engagement assays, providing the rationale behind each approach to empower researchers in making informed decisions for their investigations.
The Quinoxaline Scaffold: A Privileged Structure with Diverse Biological Interactions
The quinoxaline core, a fusion of a benzene and a pyrazine ring, is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a multitude of biological targets.[7] The specific biological activity of a quinoxaline derivative is heavily influenced by the nature and position of its substituents.[3][5] For instance, substitutions at the 2, 3, and 6 positions of the quinoxaline ring have been shown to be critical for antiviral activity against the influenza virus NS1A protein.[3] In the context of cancer, quinoxaline derivatives have been identified as inhibitors of various protein kinases, including tyrosine kinases and the c-Met kinase.[8][9][10] Other documented targets for quinoxaline-based compounds include AMPA receptors and histone deacetylase 6 (HDAC6).[9][11]
Given this promiscuity within the quinoxaline family, a thorough investigation of the selectivity of any new derivative, such as 6-Benzylsulfanyl-quinoxaline, is not just recommended but essential for the integrity of subsequent research and development.
Postulating a Primary Target for 6-Benzylsulfanyl-quinoxaline: A Hypothesis-Driven Approach
While the specific biological target of 6-Benzylsulfanyl-quinoxaline is not yet firmly established in the public domain, we can formulate a strong hypothesis based on the SAR of structurally related compounds. The presence of a benzyl group linked via a sulfur atom at the 6-position is a key structural feature. Notably, a related class of compounds, 6-benzyloxyquinolines, where the sulfur is replaced by oxygen, have been identified as selective inhibitors of the c-Met kinase.[10] The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion, making it a significant target in oncology.
Therefore, for the purpose of this guide, we will hypothesize that c-Met kinase is a primary biological target of 6-Benzylsulfanyl-quinoxaline . This hypothesis will serve as the foundation for designing a comprehensive cross-reactivity screening strategy.
A Multi-tiered Strategy for Assessing Cross-Reactivity
A robust assessment of a compound's selectivity involves a tiered approach, starting with broad, high-throughput screening and progressing to more focused and physiologically relevant assays.
Tier 1: Broad Panel Screening for Initial Off-Target Identification
The initial step is to screen 6-Benzylsulfanyl-quinoxaline against a broad panel of diverse biological targets. This provides a wide-angle view of its potential interactions and helps to identify any significant off-target liabilities early in the discovery process.[12][13]
Recommended Panel: A comprehensive panel should include a diverse array of target classes. Commercial services like Eurofins' SpectrumScreen® or Reaction Biology's InVEST panels offer a wide range of assays.[13][14] A well-designed panel would encompass:
-
Receptors: A broad selection of G-protein coupled receptors (GPCRs), ligand-gated ion channels, and nuclear hormone receptors.
-
Enzymes: Key metabolic enzymes (e.g., cytochrome P450s), proteases, and other non-kinase enzymes.
-
Transporters: A variety of neurotransmitter and ion transporters.
-
Ion Channels: Voltage-gated and other ion channels.
Experimental Data Interpretation: The results are typically reported as the percent inhibition at a fixed concentration (e.g., 10 µM).[15] Any target exhibiting significant inhibition (e.g., >50%) would be flagged for further investigation.
| Target Class | Representative Examples | Rationale for Inclusion |
| GPCRs | Adrenergic, Dopaminergic, Serotonergic, Opioid Receptors | High prevalence as drug targets and potential for CNS side effects. |
| Kinases | See Tier 2: Kinome Scanning | Due to the prevalence of quinoxalines as kinase inhibitors. |
| Proteases | MMPs, Caspases, Thrombin | Potential for effects on tissue remodeling, apoptosis, and coagulation. |
| CYP450 Enzymes | CYP1A2, 2C9, 2D6, 3A4 | To assess potential for drug-drug interactions and metabolic liabilities. |
| Ion Channels | hERG, NaV1.5, CaV1.2 | Critical for cardiac safety assessment. |
Tier 2: In-Depth Kinase Selectivity Profiling (Kinome Scanning)
Given that many quinoxaline derivatives are kinase inhibitors, a comprehensive assessment of 6-Benzylsulfanyl-quinoxaline against the human kinome is crucial.[8][9][10] Kinome scanning technologies, such as Eurofins Discovery's KINOMEscan®, provide a quantitative measure of the compound's binding affinity to a large panel of kinases.[16][17][18]
Experimental Workflow: KINOMEscan®
The KINOMEscan® platform utilizes a competitive binding assay.[16] The fundamental components are:
-
A kinase tagged with DNA.
-
An immobilized ligand that binds to the active site of the kinase.
-
The test compound (6-Benzylsulfanyl-quinoxaline).
If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using qPCR.[16] A lower amount of bound kinase indicates a stronger interaction with the test compound.
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Data Presentation: The results are plotted as the amount of soluble target protein as a function of temperature. A rightward shift in the curve for the compound-treated sample compared to the control indicates stabilization and target engagement.
| Assay | Information Gained | Advantages | Limitations |
| Broad Panel Screening | Initial identification of diverse off-targets. | High-throughput, broad coverage. | In vitro, may not reflect cellular activity. |
| Kinome Scanning | Comprehensive kinase selectivity profile. | Quantitative (Kd), high-throughput. | In vitro binding assay, not a measure of functional inhibition. |
| CETSA® | Confirmation of target engagement in a cellular environment. | Physiologically relevant, direct measure of binding. | Lower throughput, requires specific antibodies for detection. |
Conclusion and Future Directions
The evaluation of a compound's cross-reactivity is a critical and iterative process in drug discovery and chemical biology. For 6-Benzylsulfanyl-quinoxaline, a systematic approach starting with a broad liability panel, followed by a deep dive into its kinome-wide selectivity, and culminating in cellular target engagement assays, will provide a comprehensive understanding of its biological interactions.
The data generated from these comparative studies will be instrumental in:
-
Validating its use as a selective chemical probe: If the compound is highly selective for its intended target (e.g., c-Met kinase), it can be a valuable tool for studying the biological function of that target.
-
Guiding lead optimization efforts: If off-target activities are identified, this information can inform the design of more selective analogues.
-
Predicting potential toxicities: Early identification of interactions with safety-critical targets (e.g., hERG) can prevent late-stage failures in drug development. [12] By employing the multi-tiered strategy outlined in this guide, researchers can confidently navigate the complex selectivity landscape of 6-Benzylsulfanyl-quinoxaline and unlock its full potential as a research tool or a therapeutic candidate.
References
- Overall structure‐activity relationship analysis of the quinoxaline derivatives. (n.d.).
- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024).
- Efficient Synthesis of Aromatic Quinoxaline Deriv
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.
- Overview of the structure-activity relationship (SAR) of quinoxaline... (n.d.).
- Synthesis and biological activity of quinoxaline deriv
- Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. (2013). PubMed.
- Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (n.d.). MDPI.
- Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. (2010). PubMed.
- Bisbenzylisoquinoline alkaloids inhibit influenza virus replication by disrupting endosomal acidific
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016).
- KINOMEscan® Kinase Profiling Pl
- SpectrumScreen Binding Panel for Safety Pharmacology Profiling. (n.d.). Eurofins Discovery.
- Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
- Identifying Chemical Targets – Finding Potential Cross-Reactions and Predicting Side Effects. (2015). NCBI Insights.
- Rational of the target-based 3-benzylquinoxaline derivatives. (n.d.).
- KINOMEscan Technology. (n.d.). Eurofins Discovery.
- Safety screening in early drug discovery: An optimized assay panel. (2019). PubMed.
- Safety and Off-Target Drug Screening Services. (n.d.). Reaction Biology.
- Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. (n.d.). PMC.
- Cross-Reactivity Assessment. (n.d.).
- Potent quinoxaline-based inhibitors of PDGF receptor tyrosine kinase activity. Part 1: SAR exploration and effective bioisosteric replacement of a phenyl substituent. (n.d.). PubMed.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.
- Antibody Cross-Reactivity: How to Assess & Predict Binding. (n.d.). Boster Bio.
- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.net.
- Benefits of cell panel and functional genomic screens in drug discovery. (2019). Horizon Discovery.
- Kinase Screening & Profiling Service. (n.d.). BPS Bioscience.
- Biological Activity of Quinoxaline Deriv
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.).
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PubMed Central.
- Principles of early drug discovery. (n.d.). PMC.
- Solutions to immunoassay interference, cross reactivity and other challenges. (2020). Gyros Protein Technologies.
- Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online.
- A systematic review on the anti-microbial activities and structure-activity relationship (SAR)
- Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023). YouTube.
Sources
- 1. ncbiinsights.ncbi.nlm.nih.gov [ncbiinsights.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. ecommons.udayton.edu [ecommons.udayton.edu]
- 5. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chayon.co.kr [chayon.co.kr]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. m.youtube.com [m.youtube.com]
Strategic Synthesis of Substituted Quinoxalines: A Comparative Performance Guide
Executive Summary
The quinoxaline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for kinase inhibitors (e.g., Lenvatinib), antiviral agents, and DNA-intercalating antibiotics. While the classical condensation of 1,2-diamines with 1,2-dicarbonyls remains the textbook standard, it is increasingly viewed as a bottleneck in high-throughput library generation due to the instability and limited commercial availability of diverse 1,2-dicarbonyl precursors.
This guide objectively compares the Classical Condensation against the modern Iodine-Catalyzed Oxidative Cyclization and Microwave-Assisted protocols. Our analysis focuses on yield, atom economy, and the strategic utility of using stable
Method A: The Classical Condensation (Baseline)
The Hinsberg reaction remains the primary method for synthesizing quinoxalines.[1] It relies on the double condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.
Mechanistic Insight
The reaction proceeds via a stepwise nucleophilic attack of the diamine nitrogens onto the carbonyl carbons, followed by the elimination of two water molecules. Acid catalysis is often employed to activate the carbonyls, though electron-deficient dicarbonyls may react without it.
Standard Protocol
-
Substrates: o-Phenylenediamine (1.0 equiv), Benzil (1.0 equiv).
-
Solvent: Ethanol or Acetic Acid.
-
Conditions: Reflux for 2–24 hours.
-
Work-up: Cooling induces precipitation; recrystallization from ethanol.
Critical Analysis
-
Pros: High yields (>90%) for simple substrates; operationally simple.
-
Cons: The "Dicarbonyl Problem." Many substituted 1,2-dicarbonyls are hygroscopic, prone to polymerization, or require a separate, toxic selenium dioxide oxidation step to synthesize. This limits library diversity.
Method B: Iodine-Catalyzed Oxidative Cyclization (The Modern Standard)
To bypass the instability of 1,2-dicarbonyls, this method utilizes
Mechanistic Pathway
DMSO acts as the stoichiometric oxidant (regenerated by
Figure 1: Mechanistic pathway of the Iodine/DMSO oxidative cyclization, highlighting the transient generation of the dicarbonyl species.
Validated Protocol (Based on J. Org. Chem. and RSC Adv. variants)
-
Charge: A round-bottom flask with o-phenylenediamine (1.0 mmol), substituted benzoin (1.0 mmol), and iodine (
, 0.2 mmol, 20 mol%). -
Solvent: Add DMSO (3 mL).
-
Reaction: Heat at 80–100 °C for 2–5 hours in an open vessel (aerobic assistance is beneficial).
-
Quench: Pour into crushed ice containing 5% sodium thiosulfate (to quench residual iodine).
-
Isolation: Filter the precipitate. Yields typically range from 85–95%.
Critical Analysis
-
Pros: Uses stable precursors; metal-free; high tolerance for electron-withdrawing groups.
-
Cons: DMSO is difficult to remove in large-scale workups (requires extensive water washing); iodine staining.
Method C: Microwave-Assisted Synthesis (Process Intensification)
Microwave irradiation (MW) is not a distinct chemical pathway but a kinetic accelerator applicable to both Method A and B. It is particularly effective for quinoxaline synthesis because the polar transition states couple efficiently with the electromagnetic field.
Performance Data
-
Reaction Time: Reduced from hours (Reflux) to minutes (MW).
-
Solvent: Can often be performed solvent-free or in water, significantly improving the E-factor (ratio of waste to product).
Comparative Performance Analysis
The following table synthesizes performance metrics for the synthesis of 2,3-diphenylquinoxaline (a standard benchmark).
| Metric | Method A: Classical Reflux | Method B: I₂/DMSO Oxidative | Method C: MW-Assisted (Solvent-Free) |
| Precursor | Benzil (1,2-Dicarbonyl) | Benzoin ( | Benzil + Diamine (Neat) |
| Catalyst | Acetic Acid (optional) | Iodine (20 mol%) | None / Solid Support |
| Solvent | Ethanol | DMSO | None / Water |
| Time | 2 – 4 Hours | 2 – 5 Hours | 2 – 5 Minutes |
| Yield | 85 – 92% | 88 – 96% | 92 – 98% |
| Atom Economy | High (Loss of 2 | Moderate (Loss of 2 | Highest (No solvent waste) |
| Scalability | High | Low (DMSO removal is energy intensive) | Moderate (Flow-chem required for scale) |
Decision Matrix for Experimentalists
Use this logic flow to select the optimal method for your specific library needs.
Figure 2: Strategic decision tree for selecting the synthesis method based on precursor availability and scale.
Expert Recommendations
-
For Combinatorial Libraries: Adopt Method B (Iodine/DMSO) . The commercial availability of diverse
-hydroxy ketones is significantly higher than that of 1,2-dicarbonyls. The reaction is robust against moisture and does not require inert atmospheres. -
For Green Chemistry Compliance: Adopt Method C (Microwave) under solvent-free conditions. This yields the lowest E-factor. If MW is unavailable, water-based suspension methods (using surfactants) are a viable alternative to ethanol reflux.
-
Troubleshooting the Oxidative Route: If yields are low with Method B, ensure the DMSO is not "wet," as water competes with the oxidation cycle. For acid-sensitive substrates, replace
with catalytic / Air.
References
-
Iodine-Catalyzed Oxidative Cyclization: Wadher, S. J., et al. (2014).[2][3][4] "Iodine catalyzed synthesis of quinoxaline derivatives."[5][6] RSC Advances. [Link] (Source for the I2/DMSO protocol and mechanism).
-
Microwave-Assisted Synthesis: Bhatia, R., et al.[6][7] (2023).[2][3][8][9] "Microwave-Assisted Synthesis of Quinoxaline Derivatives." eCommons/University of Dayton. [Link] (Cited for microwave yield comparisons and reaction time data).
-
Transition-Metal-Free Reviews: Pareek, C., et al. (2023).[2][3][8][9] "Recent advances in the transition-metal-free synthesis of quinoxalines." NIH / PubMed Central. [Link] (Comprehensive review of metal-free and oxidative methods).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. mtieat.org [mtieat.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ecommons.udayton.edu [ecommons.udayton.edu]
- 9. Hydroxy ketone synthesis by oxidation [organic-chemistry.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
